molecular formula C8H6BrF3 B120307 1-Bromo-4-(2,2,2-trifluoroethyl)benzene CAS No. 155820-88-5

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B120307
CAS No.: 155820-88-5
M. Wt: 239.03 g/mol
InChI Key: SYERREWLUUWURN-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2,2-trifluoroethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrF3 and its molecular weight is 239.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYERREWLUUWURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435357
Record name 1-bromo-4-(2,2,2-trifluoroethyl)benzene
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Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155820-88-5
Record name 1-bromo-4-(2,2,2-trifluoroethyl)benzene
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Record name 1-bromo-4-(2,2,2-trifluoroethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a bromine atom and a trifluoroethyl group onto a benzene ring offers versatile handles for further chemical modifications. This document details two primary synthetic methodologies: a direct, nickel-catalyzed trifluoroethylation of an aryl bromide and a multi-step approach involving the synthesis and subsequent bromination of a trifluoroethylated aniline precursor. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to ensure reproducibility and facilitate laboratory implementation.

Introduction

This compound is a valuable intermediate in organic synthesis. The presence of a bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities. The trifluoroethyl group is a significant pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on providing detailed and practical synthetic routes to this important compound.

Primary Synthesis Pathway: Nickel-Catalyzed Reductive Cross-Coupling

A highly efficient and direct method for the synthesis of this compound involves a nickel-catalyzed reductive cross-coupling reaction. This approach utilizes readily available starting materials and offers good functional group tolerance.[1][2][3]

Reaction Scheme

G start 1,4-Dibromobenzene reagents + CF3CH2Cl start->reagents catalyst NiBr2, 4,4'-di-tert-butyl-2,2'-bipyridine, Zn, MgCl2 reagents->catalyst product This compound catalyst->product DMA, 80 °C G A 4-(Trifluoromethoxy)aniline B 2,6-Dibromo-4-(trifluoromethoxy)aniline A->B Br2, H2O2, H2O C 1,3-Dibromo-5-(trifluoromethoxy)benzene B->C 1. NaNO2, H2SO4 2. H3PO2 D 1-Bromo-4-(trifluoromethoxy)benzene C->D Reduction (e.g., n-BuLi, H2O) E This compound D->E This step is incorrect for the target molecule G A 4-(2,2,2-Trifluoroethyl)aniline B Diazonium Salt Intermediate A->B NaNO2, HBr, H2O, 0-5 °C C This compound B->C CuBr, HBr, heat G A Reaction Setup (Schlenk tube, reagents, solvent) B Inert Atmosphere (Evacuate/backfill with Argon) A->B C Addition of Reactants (1,4-Dibromobenzene, CF3CH2Cl) B->C D Reaction (80 °C, 12-24h) C->D E Workup (Quench, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G G A Diazotization (Aniline, NaNO2, HBr, 0-5 °C) C Sandmeyer Reaction (Addition of diazonium salt to CuBr solution) A->C B Preparation of CuBr solution (CuBr, HBr, heat) B->C D Workup (Extraction, Washes) C->D E Purification (Distillation or Chromatography) D->E F Characterization (NMR, HPLC) E->F

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a halogenated aromatic compound of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for structurally related compounds to provide context and allow for informed estimations of its properties.

Chemical Identity and Structure

This compound is a substituted benzene derivative featuring a bromine atom and a 2,2,2-trifluoroethyl group at the para positions of the aromatic ring.

IdentifierValue
IUPAC Name This compound
CAS Number 155820-88-5[1]
Molecular Formula C₈H₆BrF₃[1]
Molecular Weight 239.03 g/mol [1]
Canonical SMILES C1=CC(=CC=C1CC(F)(F)F)Br[1]
InChI Key SYERREWLUUWURN-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyThis compound (CAS: 155820-88-5)1-Bromo-4-(trifluoromethyl)benzene (CAS: 402-43-7)(1-Bromo-2,2,2-trifluoroethyl)benzene (Isomer, CAS: 434-42-4)1-Bromo-4-ethylbenzene (CAS: 1585-07-5)
Physical State Solid (predicted)LiquidLiquid[2]Liquid
Melting Point Data not availableData not availableData not availableData not available
Boiling Point Data not available154-155 °C[3]Data not available199-200 °C
Density Data not available1.607 g/mL at 25 °C[3]1.555 g/mL at 25 °C[2]1.346 g/mL at 25 °C
Solubility Data not availableNot miscible or difficult to mix with water[3]Data not availableInsoluble in water
Refractive Index Data not availablen20/D 1.472[3]n20/D 1.487[2]n20/D 1.547

Spectral Data

While specific experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the trifluoroethyl group. The aromatic protons would likely appear as two doublets in the aromatic region (δ 7.0-7.6 ppm). The methylene protons adjacent to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly deshielded. The carbons of the trifluoroethyl group would also have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the benzene ring, and strong C-F stretching vibrations from the trifluoromethyl group. The C-Br stretching frequency would also be present in the fingerprint region.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned via the bromination of 1-(2,2,2-trifluoroethyl)benzene. The trifluoroethyl group is an ortho-, para-directing deactivator. Therefore, the bromination is expected to yield a mixture of ortho and para isomers, with the para isomer being the major product due to reduced steric hindrance.

G Proposed Synthesis of this compound A 1-(2,2,2-Trifluoroethyl)benzene reagent Br₂, FeBr₃ A->reagent B This compound C 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (ortho-isomer) reagent->B Major Product reagent->C Minor Product

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the bromination of an activated benzene derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 1-(2,2,2-Trifluoroethyl)benzene

  • Liquid Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 1-(2,2,2-trifluoroethyl)benzene and a catalytic amount of anhydrous iron(III) bromide (or iron filings). The flask is cooled in an ice bath.

  • Addition of Bromine: Liquid bromine, dissolved in anhydrous dichloromethane, is added dropwise from the dropping funnel with vigorous stirring. The temperature of the reaction mixture should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up: The reaction is quenched by the slow addition of a saturated sodium thiosulfate solution to remove any unreacted bromine. The mixture is then transferred to a separatory funnel, and the organic layer is washed successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired this compound.

G Experimental Workflow for Synthesis A Reaction Setup: 1-(2,2,2-Trifluoroethyl)benzene + FeBr₃ in flask B Addition of Br₂ in DCM (maintain < 10°C) A->B C Reaction at Room Temperature (monitor completion) B->C D Quenching with Na₂S₂O₃ C->D E Aqueous Work-up: Washing with NaHCO₃, H₂O, Brine D->E F Drying of Organic Layer (MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Distillation or Chromatography) G->H I Pure this compound H->I

Caption: Generalized experimental workflow for the synthesis.

Safety Information

Conclusion

This compound is a compound with potential applications in synthetic chemistry. Although its physicochemical properties are not extensively documented, this guide provides a foundational understanding based on its chemical structure and data from related molecules. The proposed synthetic pathway and experimental workflow offer a practical starting point for its preparation in a laboratory setting. Further experimental investigation is required to fully characterize this compound.

References

An In-depth Technical Guide to 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and a lipophilic 2,2,2-trifluoroethyl group, makes it a valuable building block in organic synthesis. The trifluoroethyl moiety is particularly important in drug design as it can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its utility in research and development.

Chemical Identity and Structure

This compound is a disubstituted benzene derivative. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the trifluoroethyl group acts as a key pharmacophore.

  • CAS Number: 155820-88-5[1][2][3]

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₆BrF₃[1]

  • SMILES: C1=CC(=CC=C1CC(F)(F)F)Br[1]

  • InChIKey: SYERREWLUUWURN-UHFFFAOYSA-N[1]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. The presence of the trifluoromethyl group significantly influences its physical characteristics.

PropertyValueReference
Molecular Weight 239.03 g/mol [1]
Appearance Not specified in provided results
Boiling Point Not specified in provided results
Melting Point Not specified in provided results
Density Not specified in provided results
Kovats Retention Index 1594 (Standard non-polar)[1]
¹⁹F NMR Spectrum Data available[1]

Synthesis

While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles, such as the deoxofluorination of a corresponding carboxylic acid. A related synthesis mentioned in the literature involves the deoxofluorination of aliphatic carboxylic acids to yield trifluoromethyl-substituted derivatives.[1]

Synthesis_Workflow start 4-Bromophenylacetic acid reagent Deoxofluorinating Agent (e.g., SF₄, DAST) start->reagent Reaction workup Reaction Quench & Aqueous Workup reagent->workup product This compound purification Purification (e.g., Chromatography) workup->purification purification->product

Caption: A plausible synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly versatile reagent in the synthesis of complex organic molecules.

Aryl Bromide Reactivity: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents at the 4-position of the trifluoroethyl benzene core. Common transformations include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

Role of the Trifluoroethyl Group: The -CH₂CF₃ moiety is increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can lead to:

  • Enhanced Metabolic Stability: The C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulation of pKa: The inductive effect of the CF₃ group can alter the acidity or basicity of nearby functional groups.

  • Favorable Binding Interactions: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with protein targets.

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst reactant2 Aryl/Alkyl Boronic Acid (R-B(OH)₂) reactant2->catalyst base Base (e.g., K₂CO₃, Cs₂CO₃) product 4-(Aryl/Alkyl)-1-(2,2,2-trifluoroethyl)benzene base->product Coupling

Caption: Generalized scheme for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

This protocol provides a representative experimental procedure for the use of this compound as a substrate in a Suzuki-Miyaura coupling reaction. Note: This is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Reaction Setup:

    • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

    • A degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) is added via syringe.

  • Reaction Execution:

    • The reaction mixture is heated with vigorous stirring. The optimal temperature typically ranges from 80°C to 110°C.

    • The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

    • The mixture is washed sequentially with water and brine.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

Based on GHS classifications, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be employed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its utility stems from the orthogonal reactivity of the aryl bromide and the beneficial physicochemical properties imparted by the trifluoroethyl group. A thorough understanding of its properties, synthesis, and reactivity enables researchers to strategically incorporate this moiety into complex molecular architectures to develop novel therapeutics and advanced materials.

References

spectroscopic data (NMR, IR, MS) for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Spectroscopic Analysis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document presents a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.48Doublet6.62HAr-H
7.15Doublet7.82HAr-H
3.30Quartet10.52H-CH₂CF₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicity (from coupling with F)Coupling Constant (J) HzAssignment
132.0Singlet-Ar-C
131.9Singlet-Ar-C
129.2Singlet-Ar-C
125.6Quartet274.8-C F₃
39.8Quartet29.6-C H₂CF₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
-66.0Triplet10.23F-CH₂CF

Solvent: CDCl₃, Spectrometer Frequency: 282 MHz

Table 4: Mass Spectrometry Data
Techniquem/zInterpretation
HRMS (EI)237.9607[M]⁺ (Calculated for C₈H₆BrF₃: 237.9605)

Table 5: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
1600-1585Medium-WeakAromatic C=C Stretch
1500-1400Medium-StrongAromatic C=C Stretch
1350-1150StrongC-F Stretch
1070-1030MediumC-Br Stretch
900-675StrongAromatic C-H Out-of-plane Bend

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 300 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and relative to an external standard for ¹⁹F NMR.

Infrared (IR) Spectroscopy

The infrared spectrum was predicted based on characteristic absorption frequencies of the functional groups present in the molecule. For experimental acquisition, a thin solid film would be prepared by dissolving a small amount of the compound in a volatile solvent, such as methylene chloride, and depositing a drop of the solution onto a potassium bromide (KBr) plate. After evaporation of the solvent, the plate would be mounted in an FTIR spectrometer and the spectrum recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using an electron ionization (EI) source. The solid sample was introduced into the mass spectrometer, where it was vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis to elucidate and confirm the structure of this compound is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS-EI) Sample->MS IR IR Spectroscopy Sample->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Peak Isotopic Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

commercial availability and suppliers of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS No. 155820-88-5), a key building block in modern organic synthesis. This document details its commercial availability, physicochemical properties, plausible synthetic routes, and its application in significant carbon-carbon and carbon-nitrogen bond-forming reactions. The information is intended to support researchers in medicinal chemistry, agrochemicals, and materials science.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers catering to research and development needs. The compound is typically offered in various quantities, from milligrams to grams.

Table 1: Commercial Suppliers of this compound

SupplierCatalog NumberPurityAvailable Quantities
Alfa ChemistryACM155820885>97%Inquiry
Santa Cruz Biotechnologysc-225301InquiryInquiry
Matrix Scientific032504>97%Inquiry
Oakwood Chemical036127>97%250mg, 1g, 5g
BenchChemBCM155820885>97%Inquiry
NovachemistryNVC064573>97%Inquiry

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, storage, and for predicting its behavior in chemical reactions.

Table 2: Physicochemical and Spectroscopic Properties

PropertyValueReference
CAS Number 155820-88-5
Molecular Formula C₈H₆BrF₃
Molecular Weight 239.03 g/mol
IUPAC Name This compound
Appearance White solid[1]
Melting Point 55-57 °C[1]
¹H NMR (300 MHz, CDCl₃) δ ppm 7.48 (d, J = 6.6 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 3.30 (q, J = 10.5 Hz, 2H)[1]
¹⁹F NMR (282 MHz, CDCl₃) δ ppm -65.7 (t, J = 11.3 Hz, 3F)[1]
¹³C NMR (100 MHz, CDCl₃) δ ppm 132.2 (d, J = 1.2 Hz), 131.9, 131.0, 125.6 (q, J = 275.8 Hz), 121.3, 39.9 (q, J = 29.6 Hz)[1]
HRMS (EI) Calculated for C₈H₆BrF₃: 237.9605; Found: 237.9606[1]

Synthesis of this compound

Experimental Protocol: Nickel-Catalyzed Trifluoroethylation of 1,4-Dibromobenzene

This protocol is adapted from established literature procedures for the trifluoroethylation of aryl bromides.[2][3]

Materials:

  • 1,4-Dibromobenzene

  • 1-Chloro-2,2,2-trifluoroethane (CF₃CH₂Cl)

  • Nickel(II) bromide (NiBr₂)

  • Magnesium chloride (MgCl₂)

  • Zinc dust (Zn)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr₂ (5 mol%), dtbbpy (5 mol%), MgCl₂ (1.5 equivalents), and Zn dust (3.0 equivalents).

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add 1,4-dibromobenzene (1.0 equivalent) to the Schlenk tube under the inert atmosphere.

  • Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble 1-chloro-2,2,2-trifluoroethane gas through the stirred reaction mixture for 5-10 minutes, or add a solution of it in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

G Plausible Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions 1,4-Dibromobenzene 1,4-Dibromobenzene Reaction Ni-Catalyzed Reductive Cross-Coupling 1,4-Dibromobenzene->Reaction CF3CH2Cl 1-Chloro-2,2,2-trifluoroethane CF3CH2Cl->Reaction NiBr2 NiBr₂ NiBr2->Reaction dtbbpy dtbbpy dtbbpy->Reaction Zn Zn (reductant) Zn->Reaction MgCl2 MgCl₂ (additive) MgCl2->Reaction DMF DMF DMF->Reaction RT Room Temp RT->Reaction Product This compound Reaction->Product

Caption: Plausible synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions. The presence of the aromatic bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor for the synthesis of complex molecules in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. This compound can be coupled with various organoboron reagents to introduce new aryl, heteroaryl, or vinyl substituents.

Generic Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the organoboron reagent (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture (typically 80-110 °C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

G Suzuki-Miyaura Coupling Workflow Start Start: This compound + Arylboronic Acid Reaction Heat (80-110 °C) Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 4-(2,2,2-trifluoroethyl)-1,1'-biphenyl derivative Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction is a key method for the formation of C-N bonds, allowing for the synthesis of arylamines. This compound can be coupled with a wide range of primary and secondary amines.

Generic Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, XPhos Pd G3) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium catalyst/pre-catalyst (1-5 mol%), and the base (1.5-2.5 equiv.) in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat (typically 80-120 °C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [Ar-Pd(II)(HNR'R'')L₂]⁺Br⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(NR'R'')L₂ Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArBr 1-Bromo-4-(2,2,2- trifluoroethyl)benzene ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Information

CategoryInformation
GHS Pictograms Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
Storage Store in a cool, dry place in a tightly sealed container.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. Always consult the SDS before handling this chemical.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene in organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document provides a framework for researchers to determine and predict its solubility. The guide outlines a detailed experimental protocol for solubility determination and introduces theoretical models for prediction, enabling researchers to generate the necessary data for their work.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of this compound, a liquid at room temperature, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the solute concentration.

2.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath with temperature control

  • Calibrated flasks or vials

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes for standard preparation

2.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The excess solute is crucial to ensure that a saturated solution is formed.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Determine the concentration of the solute in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide estimations of solubility. One such widely used method is the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model.[1][2] The UNIFAC model is a group-contribution method that predicts activity coefficients, which can then be used to calculate solubility.[3][4]

The model breaks down molecules into their constituent functional groups and uses empirically derived interaction parameters between these groups to estimate the activity coefficient of the solute in the solvent.[1] For brominated aromatic compounds, specific UNIFAC group interaction parameters may be necessary for accurate predictions. Various software packages are available that implement the UNIFAC model.[5] While providing valuable estimates, it is important to note that the accuracy of these predictions can vary, and experimental validation is often recommended.[3][6]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for a researcher to assess the solubility of this compound.

G A Start: Need Solubility Data for This compound B Literature & Database Search (e.g., SciFinder, Reaxys, PubChem) A->B C Quantitative Data Found? B->C D Yes C->D Data Available E No C->E Data Not Available F Utilize Existing Data D->F G Proceed with Experimental Determination or Theoretical Prediction E->G M End: Data Acquired F->M H Experimental Determination G->H I Theoretical Prediction (e.g., UNIFAC) G->I J Follow Detailed Experimental Protocol H->J K Utilize Predictive Software/Models I->K L Obtain Quantitative Solubility Data J->L K->L L->M

Caption: Logical workflow for solubility assessment.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details two principal synthetic strategies: a direct nickel-catalyzed trifluoroethylation and a multi-step approach commencing with the Friedel-Crafts acylation of bromobenzene.

Synthetic Pathways Overview

Two main pathways for the synthesis of this compound are presented, each with distinct advantages regarding starting material availability, reaction conditions, and scalability.

Route 1: Direct Nickel-Catalyzed Trifluoroethylation

This modern approach offers a direct and efficient method for the synthesis of the target compound from readily available starting materials.

1,4-Dibromobenzene 1,4-Dibromobenzene Reaction_Conditions_1 NiBr2, Ligand Reducing Agent, Solvent Heat 1,4-Dibromobenzene->Reaction_Conditions_1 CF3CH2Cl Chlorotrifluoroethane CF3CH2Cl->Reaction_Conditions_1 Final_Product This compound Reaction_Conditions_1->Final_Product

Caption: Direct synthesis via nickel-catalyzed cross-coupling.

Route 2: Multi-step Synthesis via Friedel-Crafts Acylation

This classical multi-step route provides a versatile alternative, utilizing well-established organic transformations.

cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction Bromobenzene Bromobenzene FC_Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) Bromobenzene->FC_Acylation Trifluoroacetylating_Agent Trifluoroacetic Anhydride or Trifluoroacetyl Chloride Trifluoroacetylating_Agent->FC_Acylation Ketone_Intermediate 1-(4-bromophenyl)-2,2,2-trifluoroethanone FC_Acylation->Ketone_Intermediate Reduction_Method Clemmensen, Wolff-Kishner, or Two-Step (Reduction to Alcohol then Deoxygenation) Ketone_Intermediate->Reduction_Method Final_Product_2 This compound Reduction_Method->Final_Product_2

Caption: Multi-step synthesis involving a ketone intermediate.

Experimental Protocols and Data

Route 1: Nickel-Catalyzed Reductive Trifluoroethylation of 1,4-Dibromobenzene

This procedure is adapted from the work of Zhang and colleagues, which describes a nickel-catalyzed reductive cross-coupling between aryl halides and chlorotrifluoroethane.[1] This method is advantageous due to its directness and use of an inexpensive trifluoroethyl source.

Experimental Workflow

Start Start Combine_Reagents Combine 1,4-dibromobenzene, NiBr2, ligand, and reducing agent in a sealed vessel. Start->Combine_Reagents Add_Solvent Add anhydrous solvent under inert atmosphere. Combine_Reagents->Add_Solvent Introduce_Gas Introduce chlorotrifluoroethane (CF3CH2Cl) gas. Add_Solvent->Introduce_Gas Heat_Reaction Heat the reaction mixture with stirring. Introduce_Gas->Heat_Reaction Monitor_Progress Monitor reaction by GC-MS or TLC. Heat_Reaction->Monitor_Progress Workup Cool, quench the reaction, and perform aqueous workup. Monitor_Progress->Workup Purification Extract with organic solvent, dry, and concentrate. Workup->Purification Final_Purification Purify by column chromatography. Purification->Final_Purification End End Final_Purification->End

Caption: Workflow for nickel-catalyzed trifluoroethylation.

Materials and Reagents

Reagent/MaterialMolar Equiv.Notes
1,4-Dibromobenzene1.0Starting aryl halide.
ChlorotrifluoroethaneExcessTrifluoroethyl source.
Nickel(II) Bromide (NiBr2)0.1Catalyst precursor.
4,4'-Di-tert-butyl-2,2'-bipyridine0.1Ligand.
Zinc powder3.0Reducing agent.
Anhydrous N,N-Dimethylacetamide (DMA)-Solvent.

Procedure

  • To an oven-dried sealed tube, add 1,4-dibromobenzene, NiBr2, 4,4'-di-tert-butyl-2,2'-bipyridine, and zinc powder.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMA via syringe.

  • Introduce chlorotrifluoroethane gas into the sealed tube.

  • Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Yield: Moderate to good yields are typically reported for this type of transformation.

Route 2: Multi-step Synthesis

This route involves an initial Friedel-Crafts acylation followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Bromobenzene

This reaction introduces the trifluoroacetyl group onto the bromobenzene ring.

Materials and Reagents

Reagent/MaterialMolar Equiv.Notes
Bromobenzene1.0Starting material.
Trifluoroacetic Anhydride1.1-1.5Acylating agent.
Aluminum Chloride (AlCl3)1.1-1.5Lewis acid catalyst.
Dichloromethane (DCM)-Solvent.

Procedure

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add trifluoroacetic anhydride dropwise.

  • To this mixture, add bromobenzene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice and dilute with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude 1-(4-bromophenyl)-2,2,2-trifluoroethanone can be purified by distillation or column chromatography.

Expected Yield: Good to excellent yields are generally achieved for this reaction.

Step 2: Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

Three common methods for the reduction of the ketone to the corresponding alkane are presented below. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.

Method A: Clemmensen Reduction (Acidic Conditions)

Materials and Reagents

Reagent/MaterialMolar Equiv.Notes
1-(4-bromophenyl)-2,2,2-trifluoroethanone1.0Starting ketone.
Zinc Amalgam (Zn(Hg))ExcessReducing agent.
Concentrated Hydrochloric Acid (HCl)ExcessAcidic medium.
Toluene-Co-solvent.

Procedure

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes, then decanting the solution and washing the zinc with water.

  • To a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours. Additional portions of concentrated HCl may be added during the reaction.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Method B: Wolff-Kishner Reduction (Basic Conditions)

Materials and Reagents

Reagent/MaterialMolar Equiv.Notes
1-(4-bromophenyl)-2,2,2-trifluoroethanone1.0Starting ketone.
Hydrazine Hydrate (N2H4·H2O)3.0-5.0Forms hydrazone.
Potassium Hydroxide (KOH)3.0-5.0Strong base.
Diethylene Glycol-High-boiling solvent.

Procedure

  • To a round-bottom flask equipped with a reflux condenser, add 1-(4-bromophenyl)-2,2,2-trifluoroethanone, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

  • Heat the mixture to 130-140 °C for 1-2 hours.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the reaction at this temperature for an additional 3-5 hours.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ether or toluene).

  • Wash the combined organic extracts with dilute HCl and then with water.

  • Dry the organic layer and remove the solvent to yield the crude product, which can be purified by column chromatography.

Method C: Two-Step Reduction via Alcohol and Barton-McCombie Deoxygenation

This method is suitable for substrates sensitive to both strong acid and strong base.

Sub-step 2a: Reduction to 1-(4-bromophenyl)-2,2,2-trifluoroethanol

Materials and Reagents

Reagent/MaterialMolar Equiv.Notes
1-(4-bromophenyl)-2,2,2-trifluoroethanone1.0Starting ketone.
Sodium Borohydride (NaBH4)1.1-1.5Reducing agent.
Methanol or Ethanol-Solvent.

Procedure

  • Dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethanone in methanol or ethanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the organic layer and concentrate to give the alcohol, which can be used in the next step without further purification.

Sub-step 2b: Barton-McCombie Deoxygenation of 1-(4-bromophenyl)-2,2,2-trifluoroethanol

Materials and Reagents

Reagent/MaterialMolar Equiv.Notes
1-(4-bromophenyl)-2,2,2-trifluoroethanol1.0Starting alcohol.
Phenyl Chlorothionoformate1.2Forms thiocarbonyl ester.
Pyridine or DMAP1.2Base.
Tributyltin Hydride (Bu3SnH)1.5Hydrogen atom donor.
Azobisisobutyronitrile (AIBN)0.1Radical initiator.
Toluene or Benzene-Solvent.

Procedure

  • To a solution of 1-(4-bromophenyl)-2,2,2-trifluoroethanol and pyridine (or DMAP) in an inert solvent, add phenyl chlorothionoformate at 0 °C. Stir at room temperature until the formation of the thiocarbonyl ester is complete (monitored by TLC).

  • Work up the reaction to isolate the intermediate thiocarbonyl ester.

  • To a solution of the thiocarbonyl ester in toluene, add tributyltin hydride and a catalytic amount of AIBN.

  • Heat the mixture to reflux (80-110 °C) for 1-3 hours.

  • Cool the reaction and remove the solvent. The crude product can be purified by column chromatography to separate it from the tin byproducts.

Concluding Remarks

The synthesis of this compound can be effectively achieved through either a direct nickel-catalyzed cross-coupling reaction or a more traditional multi-step sequence involving a Friedel-Crafts acylation and subsequent reduction. The choice of the synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the compatibility of the reaction conditions with other functional groups in more complex applications. The protocols provided in this guide offer robust and reproducible methods for obtaining this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a key intermediate in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, structured quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. This method involves an initial Friedel-Crafts acylation of bromobenzene with trifluoroacetic anhydride to produce a ketone intermediate, which is subsequently reduced to the desired trifluoroethyl-substituted benzene derivative.

The overall reaction scheme is as follows:

  • Step 1: Friedel-Crafts Acylation Bromobenzene reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one.

  • Step 2: Ketone Reduction The intermediate ketone is then reduced using a mild reducing agent, such as sodium borohydride (NaBH₄), to afford the final product, this compound.

Experimental Protocols

The following protocols are based on established methodologies for Friedel-Crafts acylation and ketone reduction.

Step 1: Synthesis of 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one

Materials:

  • Bromobenzene

  • Trifluoroacetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • To the dropping funnel, add a solution of bromobenzene (1.0 equivalent) in dry dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, again keeping the temperature below 5 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one, which can be purified by distillation or recrystallization.

Step 2: Synthesis of this compound

Materials:

  • 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or distillation.

Quantitative Data for Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. It is determined by the limiting reactant in the chemical equation.

Molar Masses of Reactants, Intermediates, and Product
CompoundChemical FormulaMolar Mass ( g/mol )
BromobenzeneC₆H₅Br157.01[1][2][3][4][5]
Trifluoroacetic Anhydride(CF₃CO)₂O210.03[6][7][8][9]
Aluminum ChlorideAlCl₃133.34
2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one (Ketone)C₈H₄BrF₃O253.02[10]
Sodium BorohydrideNaBH₄37.83[11][12][13][14]
This compound (Final Product)C₈H₆BrF₃239.03[15]
Stoichiometry of the Reactions

Step 1: Friedel-Crafts Acylation C₆H₅Br + (CF₃CO)₂O --(AlCl₃)--> C₈H₄BrF₃O + CF₃COOH Stoichiometric Ratio: 1 : 1

Step 2: Ketone Reduction 4 C₈H₄BrF₃O + NaBH₄ + 4 H₂O → 4 C₈H₆BrF₃ + NaB(OH)₄ Stoichiometric Ratio (simplified for calculation): 1 : 0.25 (Ketone : NaBH₄)

Theoretical Yield Calculation: A Worked Example

Let's assume a hypothetical experiment starting with 10.0 g of bromobenzene .

Step 1: Theoretical Yield of 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one
  • Calculate the moles of the starting material (Bromobenzene):

    • Moles = Mass / Molar Mass

    • Moles of Bromobenzene = 10.0 g / 157.01 g/mol = 0.0637 mol

  • Identify the limiting reactant:

    • Assuming trifluoroacetic anhydride is used in excess (as is common in such reactions to drive the reaction to completion), bromobenzene is the limiting reactant.

  • Calculate the theoretical yield of the ketone intermediate in moles:

    • Based on the 1:1 stoichiometry, the moles of ketone produced will be equal to the moles of bromobenzene reacted.

    • Theoretical moles of ketone = 0.0637 mol

  • Calculate the theoretical yield of the ketone intermediate in grams:

    • Theoretical Mass = Moles × Molar Mass

    • Theoretical Mass of Ketone = 0.0637 mol × 253.02 g/mol = 16.12 g

Step 2: Theoretical Yield of this compound
  • Calculate the moles of the starting material for this step (Ketone):

    • We will use the theoretical moles of the ketone calculated in Step 1, assuming 100% yield from the first step for the purpose of calculating the overall theoretical yield.

    • Moles of Ketone = 0.0637 mol

  • Identify the limiting reactant:

    • The protocol specifies using an excess of sodium borohydride, so the ketone is the limiting reactant.

  • Calculate the theoretical yield of the final product in moles:

    • The stoichiometry of the reduction of the ketone to the alcohol is 1:1.

    • Theoretical moles of final product = 0.0637 mol

  • Calculate the theoretical yield of the final product in grams:

    • Theoretical Mass = Moles × Molar Mass

    • Theoretical Mass of Final Product = 0.0637 mol × 239.03 g/mol = 15.23 g

This value represents the overall theoretical yield of this compound starting from 10.0 g of bromobenzene, assuming both reactions go to completion.

Summary of Quantitative Data

ParameterStep 1: Friedel-Crafts AcylationStep 2: Ketone ReductionOverall Synthesis
Starting Material BromobenzeneKetone IntermediateBromobenzene
Mass of Starting Material (g) 10.016.12 (Theoretical)10.0
Molar Mass of Starting Material ( g/mol ) 157.01253.02157.01
Moles of Starting Material (mol) 0.06370.06370.0637
Limiting Reactant BromobenzeneKetone IntermediateBromobenzene
Product Ketone IntermediateFinal ProductFinal Product
Molar Mass of Product ( g/mol ) 253.02239.03239.03
Stoichiometric Ratio (Reactant:Product) 1:11:11:1
Theoretical Yield (moles) 0.06370.06370.0637
Theoretical Yield (grams) 16.12 15.23 15.23

Visualization of the Synthetic and Calculation Workflow

The following diagram illustrates the two-step synthesis and the logical flow of the theoretical yield calculation.

Theoretical_Yield_Calculation cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Calculation Workflow Bromobenzene Bromobenzene (C₆H₅Br) 10.0 g Ketone 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one (C₈H₄BrF₃O) Theoretical Yield = 16.12 g Bromobenzene->Ketone 1:1 Stoichiometry TFAA Trifluoroacetic Anhydride ((CF₃CO)₂O) (Excess) TFAA->Ketone AlCl3 AlCl₃ (Catalyst) AlCl3->Bromobenzene Ketone_step2 Ketone Intermediate (from Step 1) 16.12 g (Theoretical) FinalProduct This compound (C₈H₆BrF₃) Overall Theoretical Yield = 15.23 g Ketone_step2->FinalProduct 1:1 Stoichiometry NaBH4 Sodium Borohydride (NaBH₄) (Excess) NaBH4->FinalProduct Start Start with Mass of Limiting Reactant (Bromobenzene) CalcMolesStart Calculate Moles of Starting Material Start->CalcMolesStart Stoich1 Apply Stoichiometry of Step 1 CalcMolesStart->Stoich1 CalcMolesKetone Calculate Moles of Ketone Intermediate Stoich1->CalcMolesKetone Stoich2 Apply Stoichiometry of Step 2 CalcMolesKetone->Stoich2 CalcMolesProduct Calculate Moles of Final Product Stoich2->CalcMolesProduct CalcMassProduct Calculate Mass of Final Product (Theoretical Yield) CalcMolesProduct->CalcMassProduct

Caption: Synthetic pathway and theoretical yield calculation workflow for this compound.

References

The Trifluoroethyl Group: A Deep Dive into its Electronic Influence on the Benzene Ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroethyl group (-CH₂CF₃) offers a unique electronic profile that significantly influences the properties of aromatic systems. This technical guide provides a comprehensive analysis of the electronic effects of the trifluoroethyl group on the benzene ring, presenting key quantitative data, detailed experimental methodologies, and conceptual visualizations to aid in research and development.

Electronic Effects: An Overview

The trifluoroethyl group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the three fluorine atoms. However, the presence of the methylene (-CH₂) spacer between the trifluoromethyl group and the benzene ring differentiates its electronic impact from the more commonly studied trifluoromethyl (-CF₃) group. This insulating methylene unit modulates the strong inductive effect of the -CF₃ group, resulting in a nuanced electronic influence on the aromatic ring.

The primary electronic effects of the trifluoroethyl group can be summarized as:

  • Inductive Effect (-I): The trifluoroethyl group exerts a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond network. This deactivates the ring towards electrophilic aromatic substitution and influences the acidity and basicity of attached functional groups.

  • Resonance Effect: The trifluoroethyl group does not have any significant resonance-donating or -withdrawing capabilities.

  • Meta-Directing Nature: As a deactivating group, the trifluoroethyl substituent directs incoming electrophiles to the meta position during electrophilic aromatic substitution reactions. This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing group.[1]

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the trifluoroethyl group, several key parameters are considered. These include Hammett constants, which provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative, and pKa values of substituted phenols and anilines, which reflect the group's impact on acidity and basicity.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, is a fundamental tool in physical organic chemistry for correlating reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[2] The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.[2] The σ value is position-dependent, with σₚ representing the effect from the para position and σₘ from the meta position.

Unfortunately, experimentally derived Hammett constants for the trifluoroethyl (-CH₂CF₃) group are not as widely tabulated as those for the trifluoromethyl (-CF₃) group. However, based on its structure, its σ values are expected to be positive, indicating its electron-withdrawing nature, but smaller in magnitude than those of the -CF₃ group due to the insulating effect of the methylene spacer. For comparison, the Hammett constants for the trifluoromethyl group are provided in the table below.

Table 1: Hammett Substituent Constants

Substituentσₘ[3]σₚ[3]
-CF₃0.440.57
-CH₂Cl0.120.18
-H0.000.00
-CH₃-0.06-0.16
Acidity of Substituted Phenols and Anilines (pKa)

The electron-withdrawing nature of the trifluoroethyl group is expected to increase the acidity of phenols and decrease the basicity of anilines. This is because the -CH₂CF₃ group helps to stabilize the resulting phenoxide or anilinium ions.

Experimentally determined pKa values for 4-(2,2,2-trifluoroethyl)phenol and 4-(2,2,2-trifluoroethyl)aniline are not widely reported in the literature. However, for context, the pKa of 4-trifluoromethylphenol is 9.39, which is slightly lower than that of phenol (10.0), indicating increased acidity due to the electron-withdrawing trifluoromethyl group.[4] It is anticipated that the pKa of 4-(2,2,2-trifluoroethyl)phenol would fall between that of phenol and 4-trifluoromethylphenol.

Table 2: pKa Values of Substituted Phenols and Anilines

CompoundpKa
Phenol10.0
4-Trifluoromethylphenol9.39[4]
Aniline4.63
4-Trifluoromethylaniline3.51

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the electronic environment of the trifluoroethyl-substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protons on the benzene ring of trifluoroethylbenzene will show characteristic shifts and coupling patterns. The electron-withdrawing nature of the -CH₂CF₃ group will generally cause a downfield shift of the aromatic protons compared to benzene.

  • ¹³C NMR: The carbon atoms of the benzene ring will also be affected, with the ipso-carbon (the carbon attached to the substituent) and the other ring carbons showing shifts indicative of the electronic perturbation.

  • ¹⁹F NMR: This is a particularly powerful technique for studying fluorinated compounds. The trifluoroethyl group will give a distinct signal in the ¹⁹F NMR spectrum, and its chemical shift can provide information about the electronic environment. The 19F NMR chemical shifts for organofluorine compounds typically range from -50 to -70 ppm for CF₃ groups.[5] For 2,2,2-trifluoroethylbenzene, the 19F NMR chemical shift is reported in CDCl₃.[6]

Table 3: NMR Spectroscopic Data for (2,2,2-Trifluoroethyl)benzene

NucleusChemical Shift (δ, ppm)
¹⁹Freferenced to CFCl₃ in CDCl₃[6]

Note: Specific peak assignments for ¹H and ¹³C NMR are dependent on the specific isomer and experimental conditions and should be consulted from original research articles.

Infrared (IR) Spectroscopy

The IR spectrum of trifluoroethylbenzene will exhibit characteristic absorption bands for the aromatic ring and the trifluoroethyl group. Key absorptions include:

  • Aromatic C-H stretch: Typically found in the region of 3100-3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

  • C-F stretch: Strong absorptions in the 1350-1100 cm⁻¹ region, characteristic of the CF₃ group.

Table 4: Key IR Absorption Bands for Substituted Benzenes

VibrationWavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aromatic C=C Stretch1600-1450
C-F Stretch (in CF₃)1350-1100

Note: This table provides general ranges. Specific peak positions for (2,2,2-trifluoroethyl)benzene should be obtained from an experimental spectrum. The NIST WebBook provides a gas-phase IR spectrum for trifluoromethylbenzene.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of trifluoroethylbenzene is characterized by absorptions arising from π→π* transitions within the benzene ring. The position and intensity of these bands are influenced by the substituent. Electron-withdrawing groups can cause a hypsochromic (blue) shift or a bathochromic (red) shift depending on the nature of the transition. For benzene, characteristic absorptions occur around 184 nm, 204 nm, and a weaker, fine-structured band around 256 nm.[8][9] Substitution with a trifluoroethyl group is expected to cause a slight shift in these bands.

Table 5: UV-Vis Absorption Maxima (λmax) for Benzene

Transitionλmax (nm)
π → π~204
π → π (fine structure)~256

Note: Specific λmax values for (2,2,2-trifluoroethyl)benzene should be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for the synthesis of trifluoroethyl-substituted compounds and the determination of their electronic parameters.

Synthesis of 4-(2,2,2-Trifluoroethyl)aniline

A common route for the synthesis of N-trifluoroethylated anilines involves the reaction of an aniline with a trifluoroethylating agent. A detailed protocol for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride has been reported.[10]

Experimental Workflow for N-Trifluoroethylation of Aniline

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aniline Aniline Add_Reactants Add Aniline and Fe Catalyst Aniline->Add_Reactants TFEA_HCl 2,2,2-Trifluoroethylamine Hydrochloride Mix Mix TFEA-HCl, Acetic Acid, Water, and Dichloromethane TFEA_HCl->Mix NaNO2 Sodium Nitrite Fe_catalyst Iron Porphyrin Catalyst Fe_catalyst->Add_Reactants Add_NaNO2 Add NaNO₂ and stir Mix->Add_NaNO2 Add_NaNO2->Add_Reactants Stir Stir at Room Temperature Add_Reactants->Stir Extract Extract with Ethyl Acetate Stir->Extract Purify Purify by Column Chromatography Extract->Purify Product 4-(2,2,2-Trifluoroethyl)aniline Purify->Product

Caption: Synthesis of 4-(2,2,2-trifluoroethyl)aniline.

Synthesis of 4-(2,2,2-Trifluoroethyl)phenol

The synthesis of substituted phenols can be achieved through various methods, including the Friedel-Crafts alkylation of a phenol or the modification of a pre-functionalized benzene ring. A general protocol for the synthesis of a substituted phenol via Friedel-Crafts alkylation is provided below. This can be adapted for the synthesis of 4-(2,2,2-trifluoroethyl)phenol using an appropriate trifluoroethylating agent.

Experimental Workflow for Friedel-Crafts Alkylation of Phenol

cluster_reagents Reagents cluster_procedure Procedure cluster_isolation Isolation Phenol Phenol Dissolve Dissolve Phenol in Solvent Phenol->Dissolve TFEA_X Trifluoroethylating Agent (e.g., CF₃CH₂-X) Add_Alkylating Add Trifluoroethylating Agent Dropwise TFEA_X->Add_Alkylating Lewis_Acid Lewis Acid (e.g., AlCl₃) Add_Catalyst Add Lewis Acid Lewis_Acid->Add_Catalyst Solvent Anhydrous Solvent (e.g., DCM) Solvent->Dissolve Cool Cool to 0°C Dissolve->Cool Cool->Add_Catalyst Add_Catalyst->Add_Alkylating React Stir at Room Temperature Add_Alkylating->React Quench Quench with Dilute Acid React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product 4-(2,2,2-Trifluoroethyl)phenol Purify->Product

Caption: Synthesis of 4-(2,2,2-trifluoroethyl)phenol.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a phenolic compound can be determined by measuring the change in its UV-Vis absorbance as a function of pH.[11][12] The underlying principle is that the acidic (phenol) and basic (phenoxide) forms of the compound have different absorption spectra.

Experimental Workflow for pKa Determination by UV-Vis Spectrophotometry

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of Phenol Derivative Samples Prepare Samples by Diluting Stock into each Buffer Stock->Samples Buffers Prepare a Series of Buffer Solutions of Known pH Buffers->Samples Scan_Buffers Record UV-Vis Spectra in each Buffer Solution Samples->Scan_Buffers Scan_Acid Record UV-Vis Spectrum in Strong Acid (pH << pKa) Plot Plot Absorbance at a Specific Wavelength vs. pH Scan_Acid->Plot Scan_Base Record UV-Vis Spectrum in Strong Base (pH >> pKa) Scan_Base->Plot Scan_Buffers->Plot Determine_pKa Determine pKa from the Inflection Point of the Sigmoidal Curve Plot->Determine_pKa pKa_Value pKa Determine_pKa->pKa_Value

Caption: pKa determination by UV-Vis spectrophotometry.

Role in Drug Design and Structure-Activity Relationships (SAR)

The electronic properties of the trifluoroethyl group make it a valuable substituent in drug design. Its electron-withdrawing nature can influence a molecule's pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the trifluoroethyl group can participate in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.

The structure-activity relationship (SAR) of a drug candidate can be significantly impacted by the introduction of a trifluoroethyl group. For example, in the development of enzyme inhibitors, the electron-withdrawing properties of the -CH₂CF₃ group can modulate the reactivity of a nearby functional group, leading to improved inhibitory potency.

Logical Relationship in SAR Study of an Enzyme Inhibitor

cluster_compound Compound Design cluster_properties Physicochemical Properties cluster_binding Target Interaction cluster_activity Biological Activity Lead Lead Compound Analog Trifluoroethyl Analog Lead->Analog Introduce -CH₂CF₃ Electronic Modified Electronic Properties (-I Effect) Analog->Electronic Lipophilicity Altered Lipophilicity Analog->Lipophilicity Binding Enhanced Binding to Enzyme Active Site Electronic->Binding Favorable Dipole Interactions Lipophilicity->Binding Hydrophobic Interactions Activity Improved Inhibitory Activity (Lower IC₅₀) Binding->Activity

Caption: SAR of a trifluoroethyl-containing inhibitor.

Conclusion

The trifluoroethyl group imparts a distinct and valuable electronic signature to the benzene ring. Its strong inductive electron-withdrawing effect, moderated by the methylene spacer, influences the reactivity, acidity, basicity, and spectroscopic properties of the aromatic system. While specific quantitative data for the trifluoroethyl group can be sparse in the literature compared to its trifluoromethyl counterpart, the principles outlined in this guide provide a solid foundation for understanding and predicting its behavior. The detailed experimental protocols and conceptual diagrams offer practical tools for researchers engaged in the synthesis and characterization of trifluoroethyl-substituted aromatic compounds for applications in drug discovery and materials science. Further experimental determination of the Hammett constants and pKa values for trifluoroethyl-substituted systems would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a halogenated aromatic compound utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally related chemicals to offer a thorough understanding of the necessary safety precautions.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. Understanding these properties is crucial for the safe handling, storage, and disposal of this compound.

PropertyValueSource
Molecular Formula C₈H₆BrF₃PubChem
Molecular Weight 239.03 g/mol PubChem
Appearance SolidSigma-Aldrich
SMILES C1=CC(=CC=C1CC(F)(F)F)BrPubChem
InChI InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11,12)/h1-4H,5H2PubChem
CAS Number 155820-88-5PubChem

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

A structurally similar compound, 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene, is classified as Acute Toxicity 3, Oral (H301: Toxic if swallowed) .[2][3] This suggests that this compound may also possess significant oral toxicity, and thus, extreme caution should be exercised to prevent ingestion.

Signal Word: Warning[1]

Hazard Pictograms:

  • alt text

Toxicological Information

The trifluoroethyl substituent may influence the metabolic profile and toxicokinetics of the molecule. Studies on other fluorine-containing compounds indicate that metabolism can sometimes lead to the release of fluoride ions, which have their own toxicological profile.[6]

Experimental Protocols and Safety Precautions

Given the identified hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are recommended as a minimum:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation. Gloves should be inspected before use and changed frequently.
Body Protection A flame-retardant lab coat, worn fully buttoned.To protect against skin contact and potential splashes.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.To be used when working outside of a certified chemical fume hood or when there is a risk of inhaling vapors.
Safe Handling Workflow

All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS and Conduct Risk Assessment DonPPE Don Appropriate PPE Prep->DonPPE WorkInHood Work in a Certified Chemical Fume Hood DonPPE->WorkInHood AvoidInhalation Avoid Inhalation of Vapors WorkInHood->AvoidInhalation AvoidContact Avoid Skin and Eye Contact AvoidInhalation->AvoidContact Decontaminate Decontaminate Work Area and Equipment AvoidContact->Decontaminate DisposeWaste Dispose of Waste in a Labeled, Sealed Container Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE Properly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands SpillResponseWorkflow Evacuate Evacuate the immediate area and alert others. Ventilate Ensure adequate ventilation (if safe to do so). Evacuate->Ventilate PPE Don appropriate PPE, including respiratory protection. Ventilate->PPE Contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect->Decontaminate Report Report the incident to the appropriate safety personnel. Decontaminate->Report

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl structures.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene with a variety of boronic acids. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group influences the reactivity of the aryl bromide, generally facilitating the oxidative addition step in the catalytic cycle. These protocols and data serve as a comprehensive guide for researchers engaged in the synthesis of novel biaryl compounds bearing the 4-(2,2,2-trifluoroethyl)phenyl moiety, a common structural motif in medicinal chemistry and materials science.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of this compound with various arylboronic acids. This data provides a reference for reaction optimization and substrate scope exploration.

EntryBoronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O901295
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)Toluene/EtOH/H₂O851692
34-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O1001088
43-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)n-Propanol/H₂OReflux893
52-Thiopheneboronic acidPd(dppf)Cl₂ (2)K₂CO₃ (2)DME/H₂O801885

Note: The data presented in this table is a representative compilation from various sources for the specified substrate and should be used as a starting point for optimization. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Two detailed protocols are provided below, representing common variations in catalyst and solvent systems for the Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄ in 1,4-Dioxane/Water

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-(2,2,2-trifluoroethyl)biphenyl derivative.

Protocol 2: Procedure using Pd(dppf)Cl₂ in a Toluene/Ethanol/Water System

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Deionized Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 mmol, 2 mol%) to a dry Schlenk flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5 mL), ethanol (2 mL), and degassed deionized water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL). Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product.

Mandatory Visualizations

Suzuki_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii R-Pd(II)L_n-Br (R = 4-(CF3CH2)C6H4) oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_aryl R-Pd(II)L_n-Ar transmetalation->pd_ii_aryl byproduct B(OH)₂Br + Base-H⁺ transmetalation->byproduct reductive_elimination Reductive Elimination pd_ii_aryl->reductive_elimination reductive_elimination->pd0 product 4-(2,2,2-trifluoroethyl)biphenyl (R-Ar) reductive_elimination->product aryl_bromide This compound (R-Br) aryl_bromide->oxidative_addition boronic_acid ArB(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow arrow arrow start Start: Combine Reactants reactants This compound + Arylboronic Acid + Base start->reactants inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reactants->inert add_catalyst Add Palladium Catalyst and Solvents inert->add_catalyst reaction Heat and Stir (e.g., 80-100 °C, 8-24 h) add_catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (Dilute, Extract, Wash) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-Aryl-1-(2,2,2-trifluoroethyl)benzene purification->product

Caption: General experimental workflow for Suzuki coupling.

Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The substrate, 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, is an attractive building block due to the presence of the trifluoroethyl group, which can significantly influence the biological activity and physicochemical properties of target molecules. The strong electron-withdrawing nature of the trifluoroethyl group enhances the reactivity of the aryl bromide in the oxidative addition step of the Heck catalytic cycle, often facilitating the reaction under milder conditions compared to electron-rich aryl bromides.[2]

These application notes provide detailed protocols and reaction conditions for the Heck reaction of this compound with various alkenes. The information is curated to assist researchers in designing and executing successful coupling reactions.

Key Reaction Parameters

Successful execution of the Heck reaction with this compound is dependent on the careful optimization of several key parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective catalyst precursors.[1]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, are often employed to stabilize the palladium catalyst and modulate its reactivity.[1] N-heterocyclic carbene (NHC) ligands have also been shown to be highly effective.[2]

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the reaction.[2]

  • Temperature: Reaction temperatures generally range from 80 to 140 °C, depending on the reactivity of the substrates and the catalyst system used.[2][3]

Experimental Protocols

Below are two representative protocols for the Heck reaction of this compound with an alkene, such as styrene or an acrylate.

Protocol 1: Classical Heck Reaction Conditions

This protocol utilizes a standard palladium acetate/phosphine catalyst system.

Reaction Scheme:

Materials:

ReagentMolar Equiv.
This compound1.0
Alkene (e.g., Styrene, n-Butyl Acrylate)1.2 - 1.5
Palladium(II) Acetate (Pd(OAc)₂)0.01 - 0.05
Triphenylphosphine (PPh₃)0.02 - 0.10
Base (e.g., Triethylamine, K₂CO₃)1.5 - 2.0
Anhydrous Solvent (e.g., DMF, NMP)-

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, Palladium(II) Acetate, and Triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.

  • Add the alkene and the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Heck Reaction

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.

Materials:

ReagentMolar Equiv.
This compound1.0
Alkene (e.g., Styrene, n-Butyl Acrylate)1.2 - 1.5
Palladium(II) Acetate (Pd(OAc)₂)0.01 - 0.02
Base (e.g., K₂CO₃, Cs₂CO₃)1.5 - 2.0
Anhydrous Solvent (e.g., DMF, Ethanol)-

Procedure:

  • In a microwave reaction vial, combine this compound, Palladium(II) Acetate, and the base.

  • Add the anhydrous solvent and the alkene.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the set temperature (e.g., 140-150 °C) for the specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical conditions for the Heck reaction of electron-deficient aryl bromides, which are analogous to this compound.

Table 1: Heck Coupling of Various Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)1a (2)K₂CO₃ (2)DMF/H₂O80495
24-BromobenzonitrilePd(OAc)₂ (1)1a (2)K₂CO₃ (2)DMF/H₂O80492
3Methyl 4-bromobenzoatePd(OAc)₂ (1)1a (2)K₂CO₃ (2)DMF/H₂O80490
44-BromobenzaldehydePd(OAc)₂ (1)1a (2)K₂CO₃ (2)DMF/H₂O80496
5BromobenzenePd EnCat (0.1)-Na₂CO₃ (1.45)NMP1503>95

Ligand 1a is a tetrahydropyrimidinium salt as described in the source literature.[2]

Table 2: Heck Coupling of Aryl Bromides with n-Butyl Acrylate

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1202498
24-BromobenzonitrilePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1202499
34-BromotoluenePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1202497

L·HBr is a phosphine-imidazolium salt ligand.[4]

Mandatory Visualization

The following diagram illustrates the general workflow for the Heck reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Aryl Bromide, Catalyst, and Ligand Inert 2. Establish Inert Atmosphere Reactants->Inert Addition 3. Add Solvent, Alkene, and Base Inert->Addition Heating 4. Heat and Stir Addition->Heating Monitoring 5. Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench 6. Cool and Quench Monitoring->Quench Extract 7. Extraction Quench->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Final Product Purify->Product

General Workflow for the Heck Reaction.

This workflow outlines the key stages of a typical Heck cross-coupling experiment, from the initial setup of the reaction under an inert atmosphere to the final purification of the desired product. Each step is crucial for achieving a high yield and purity of the substituted alkene.

References

Sonogashira Coupling of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction utilizing 1-Bromo-4-(2,2,2-trifluoroethyl)benzene as a key building block. The methodologies outlined herein are essential for the synthesis of novel substituted alkynes, which are valuable intermediates in medicinal chemistry and materials science. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group on the aromatic ring influences the reactivity of the aryl bromide, making tailored protocols crucial for achieving optimal yields and purity.

Introduction

The Sonogashira reaction is a powerful and versatile palladium- and copper-co-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2][3]

The substrate, this compound, is a valuable building block in drug discovery. The trifluoroethyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The Sonogashira coupling of this substrate allows for the introduction of diverse alkynyl groups, providing access to a wide range of novel chemical entities for screening and development.

Reaction Principle

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves:

  • Oxidative Addition: The aryl bromide, this compound, undergoes oxidative addition to a palladium(0) complex.

  • Transmetalation: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then transmetalates with the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired substituted alkyne and regenerate the active palladium(0) catalyst.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in minimizing copper contamination in the final product.[2][3]

Experimental Protocols

Two representative protocols for the Sonogashira coupling of this compound are provided below: a classical copper-co-catalyzed method and a copper-free alternative.

Protocol 1: Classical Copper-Co-catalyzed Sonogashira Coupling

This protocol is a standard method for the coupling of aryl bromides with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • The reaction mixture is then stirred at room temperature or heated (typically to 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is beneficial when copper contamination is a concern.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium precatalyst (e.g., [DTBNpP] Pd(crotyl)Cl) or a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky electron-rich phosphine ligand (e.g., XPhos).[2]

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst or the combination of the palladium source and ligand.

  • Add this compound (1.0 equiv) and the base (e.g., TMP, 2.0 equiv).

  • Add the anhydrous solvent (e.g., DMSO).

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes, based on generalized protocols for aryl bromides. Note: These are illustrative examples, and optimization for each specific alkyne is recommended.

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF604-1275-90
21-HexynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF806-1670-85
3TrimethylsilylacetylenePd(OAc)₂ / XPhosCs₂CO₃Dioxane10012-2465-80
43-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSORT1860-75

Mandatory Visualizations

General Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Catalyst, and Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench and Extract monitor->quench purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) diaryl_pd Ar-Pd(II)-(C≡CR)(L₂) pd_complex->diaryl_pd Transmetalation diaryl_pd->pd0 product Ar-C≡CR diaryl_pd->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide R-C≡CH, Base cu_acetylide->pd_complex cu_acetylide->cu_x

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

    • Consider increasing the catalyst loading slightly.

    • For less reactive alkynes, a more electron-rich and bulky phosphine ligand may be beneficial in copper-free systems.

    • Varying the solvent can have a significant impact; DMF is often a good choice for less reactive substrates.

    • Increasing the reaction temperature may be necessary for sluggish reactions.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • This side reaction is more common in copper-catalyzed protocols.

    • Ensure the reaction is performed under a strict inert atmosphere.

    • Use freshly distilled and degassed solvents.

    • Minimize the reaction time once the starting material is consumed.

    • Consider switching to a copper-free protocol.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Add a slight excess of the terminal alkyne (e.g., 1.5 equivalents).

    • Ensure the base is of high quality and used in sufficient quantity to neutralize the generated HX.

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound in Sonogashira coupling reactions to synthesize a diverse array of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is extensively utilized in the pharmaceutical and materials science sectors for the synthesis of arylamines, which are prevalent structural motifs in a wide array of bioactive molecules and functional organic materials.[4]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-bromo-4-(2,2,2-trifluoroethyl)benzene. The presence of the electron-withdrawing trifluoroethyl group influences the reactivity of the aryl bromide, making the careful selection and optimization of reaction conditions critical for achieving high yields and purity.[1] This protocol is based on established methodologies for structurally similar electron-deficient aryl bromides.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-arylamine product and regenerate the active palladium(0) catalyst.[2][3][5] The choice of a sterically hindered and electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.[5]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the starting material is provided in the table below.[6]

PropertyValue
Molecular Formula C₈H₆BrF₃
Molecular Weight 239.03 g/mol
CAS Number 155820-88-5
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Density Not specified

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not widely available in the literature, the following tables provide representative reaction conditions and yields for the amination of a closely related analog, 4-bromobenzotrifluoride. This data serves as a strong starting point for the optimization of the target reaction.[1]

Table 1: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Various Aryl Amines [1]

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1002495
24-MethoxyanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1002492
34-ChloroanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1002488

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.[1]

Table 2: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Various Alkyl Amines [1]

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001885
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001890
3PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001888

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.[1]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with aryl and alkyl amines. These protocols are based on established procedures for similar substrates and may require optimization for specific amine coupling partners.[1]

Important Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.

Protocol 1: Amination with Aryl Amines

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-aryl-4-(2,2,2-trifluoroethyl)aniline.

Protocol 2: Amination with Alkyl Amines

Materials:

  • This compound

  • Alkyl amine (e.g., n-hexylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Reaction vial with a screw cap and PTFE septum

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas.

  • Add the alkyl amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-alkyl-4-(2,2,2-trifluoroethyl)aniline.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Ar_X L₂Pd(II)(Ar)(X) Pd0->PdII_Ar_X Oxidative Addition Product Ar-NR₂ (Product) ArX Ar-X (Aryl Halide) OxAdd->PdII_Ar_X Coord_Deprot Amine Coordination & Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Ar_X->PdII_Amido Amine Coordination & Deprotonation (+ R₂NH, + Base, - HX) Amine R₂NH (Amine) Base Base PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Buchwald-Hartwig amination.

Experimental_Workflow arrow arrow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Ar-Br, Pd-Catalyst, Ligand, Base) A->B C Addition of Amine and Solvent B->C D Heating and Stirring (e.g., 100 °C, 12-24 h) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Workup (Cooling, Dilution, Filtration) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromo-4-(2,2,2-trifluoroethyl)benzene as a key building block in medicinal chemistry. The incorporation of the 2,2,2-trifluoroethyl moiety into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. These characteristics make this compound a valuable reagent in the synthesis of novel therapeutics, particularly in the development of enzyme inhibitors.

Application: Synthesis of a Novel Cyclooxygenase-2 (COX-2) Inhibitor Analog

The selective inhibition of cyclooxygenase-2 (COX-2) is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The structural features of known COX-2 inhibitors, such as Celecoxib, often include a central pyrazole ring with specific aryl substitutions. The trifluoromethyl group on one of the aryl rings of Celecoxib is crucial for its selective binding to the COX-2 enzyme.

This application note describes the synthesis of a novel Celecoxib analog where the 4-methylphenyl group is replaced by a 4-(2,2,2-trifluoroethyl)phenyl moiety. This substitution is hypothesized to modulate the compound's interaction with the hydrophobic channel of the COX-2 active site, potentially leading to altered potency and selectivity. The key synthetic step involves a Suzuki-Miyaura cross-coupling reaction using this compound.

Rationale for Fluorination

The introduction of fluorine-containing groups, such as the trifluoroethyl group, is a widely used strategy in medicinal chemistry. The high electronegativity and small size of fluorine atoms can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Enhanced Lipophilicity: The trifluoroethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoroethyl group can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

Synthetic Approach

The synthesis of the target COX-2 inhibitor analog is achieved through a convergent synthesis, with the key carbon-carbon bond formation accomplished via a Suzuki-Miyaura cross-coupling reaction. This reaction couples this compound with a suitable boronic acid or ester derivative of the pyrazole core.

Experimental Workflow for the Synthesis of a Novel COX-2 Inhibitor Analog

G cluster_0 Preparation of Pyrazole Boronic Ester cluster_1 Suzuki-Miyaura Coupling cluster_2 Purification A 1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl trifluoromethanesulfonate C Mixture in Dioxane A->C B Bis(pinacolato)diboron B->C D Pd(dppf)Cl2, KOAc C->D Add Catalyst and Base E Heat (80 °C) D->E F Pyrazole Boronic Ester E->F H Pyrazole Boronic Ester F->H G This compound I Reaction Mixture G->I H->I J Pd(PPh3)4, Na2CO3 I->J Add Catalyst and Base K Toluene/Ethanol/Water J->K Add Solvents L Heat (90 °C) K->L M Crude Product L->M N Crude Product M->N O Column Chromatography N->O P Pure COX-2 Inhibitor Analog O->P

A flowchart illustrating the synthetic workflow for the novel COX-2 inhibitor analog.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid or ester.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 mmol) and the degassed solvent(s).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on similar reactions reported in the literature.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃Dioxane/H₂O1001680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃Dioxane/H₂O951475-85
4Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene1101870-80

Biological Context: COX-2 Signaling Pathway

The synthesized Celecoxib analog is designed to target the COX-2 enzyme, which plays a crucial role in the inflammatory signaling pathway. Understanding this pathway is essential for evaluating the mechanism of action of the novel inhibitor.

COX-2 Signaling Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerized to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Novel_Inhibitor Novel COX-2 Inhibitor Analog Novel_Inhibitor->COX2 Inhibits

The COX-2 signaling pathway and the point of intervention for the novel inhibitor.

The diagram illustrates that inflammatory stimuli lead to the release of arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation and pain. The novel inhibitor, synthesized from this compound, is designed to block the activity of COX-2, thereby reducing the production of these inflammatory mediators.

Disclaimer: The synthetic protocols and quantitative data presented in this document are based on established chemical principles and analogous reactions. Researchers should conduct their own optimization and characterization of all compounds. All laboratory work should be performed with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of Novel APIs using 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a versatile building block in medicinal chemistry, prized for the introduction of the trifluoroethylphenyl moiety into potential drug candidates. The trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the application of this compound in key cross-coupling reactions for the synthesis of novel Active Pharmaceutical Ingredients (APIs), including potential kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

The presence of the electron-withdrawing trifluoroethyl group influences the reactivity of the aryl bromide, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental transformations in modern drug discovery, enabling the efficient construction of complex molecular architectures.

Core Applications in API Synthesis

The 4-(2,2,2-trifluoroethyl)phenyl scaffold is a key component in a variety of pharmacologically active molecules. Its incorporation has been associated with enhanced potency and improved pharmacokinetic profiles. Key therapeutic areas where this moiety is of interest include:

  • Oncology: As a core fragment in the design of various kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.

  • Neuroscience: In the development of modulators for GPCRs and ion channels, playing a role in the treatment of neurological and psychiatric disorders.

  • Inflammatory Diseases: As a structural component of novel anti-inflammatory agents.

This document provides exemplary protocols for the synthesis of biaryl, N-aryl, and aryl-alkyne derivatives, which serve as foundational intermediates for these API classes.

Experimental Protocols

The following protocols are adapted from established methods for structurally similar aryl bromides and are optimized for the specific reactivity of this compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl structure, a common core in many kinase inhibitors.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 4-(2,2,2-Trifluoroethyl)biphenyl Derivative reactant1->product Suzuki Coupling reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst Base

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
This compound155820-88-5239.041.01.0
Arylboronic AcidVariesVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Toluene108-88-392.145 mL-
Ethanol64-17-546.072 mL-
Water7732-18-518.022 mL-

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Expected Yield: 85-95% (dependent on the arylboronic acid used).

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

This protocol details the formation of a C-N bond between this compound and a primary or secondary amine, a crucial step in the synthesis of many GPCR modulators and other bioactive amines.[1][2][3][4][5]

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound product N-Aryl-4-(2,2,2-trifluoroethyl)aniline Derivative reactant1->product Buchwald-Hartwig Amination reactant2 Amine (R₂NH) reactant2->product catalyst Pd Catalyst Ligand Base

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
This compound155820-88-5239.041.01.0
Amine (Primary or Secondary)VariesVaries1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
XPhos564483-18-7476.630.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.145 mL-

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Expected Yield: 70-90% (dependent on the amine used).

Sonogashira Coupling: Synthesis of Aryl-Alkyne Derivatives

This protocol describes the coupling of this compound with a terminal alkyne to produce aryl-alkyne derivatives, which are valuable intermediates for various APIs, including some anticancer agents.[6][7]

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product 4-(2,2,2-Trifluoroethyl)phenylacetylene Derivative reactant1->product Sonogashira Coupling reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst Cu(I) Cocatalyst Base

Caption: General scheme for Sonogashira coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
This compound155820-88-5239.041.01.0
Terminal AlkyneVariesVaries1.11.1
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.900.030.03
Copper(I) iodide (CuI)7681-65-4190.450.060.06
Triethylamine (TEA)121-44-8101.193.03.0
Tetrahydrofuran (THF, anhydrous)109-99-972.115 mL-

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine (3.0 mmol) and anhydrous THF (5 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-alkyne.

Expected Yield: 80-95% (dependent on the alkyne used).

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

Reaction TypeCatalyst SystemBaseSolvent(s)Temp. (°C)Time (h)Expected Yield (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O9012-1885-95
Buchwald-Hartwig AminationPd₂(dba)₃ / XPhosNaOtBuToluene100-11016-2470-90
Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuITriethylamineTHFRT4-880-95

Logical Workflow for API Synthesis

The following diagram illustrates a generalized workflow from the starting material to a potential API candidate through sequential cross-coupling reactions.

API_Synthesis_Workflow A This compound B Suzuki Coupling (with Heteroarylboronic Acid) A->B F Sonogashira Coupling (with Functionalized Alkyne) A->F C Biaryl Intermediate B->C D Buchwald-Hartwig Amination (with Amine Sidechain) C->D E Final API Candidate (e.g., Kinase Inhibitor) D->E G Aryl-Alkyne Intermediate F->G H Click Chemistry or Further Functionalization G->H I Final API Candidate (e.g., Triazole-containing) H->I

Caption: Synthetic workflow from the starting material.

Signaling Pathway Context: Kinase Inhibition

Many APIs derived from biaryl scaffolds, synthesized via Suzuki coupling, function as kinase inhibitors. These drugs target specific protein kinases involved in aberrant cell signaling pathways that drive diseases like cancer.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor API API (Kinase Inhibitor) [from this compound] API->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a wide range of potential APIs. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust and high-yielding methods to access key molecular scaffolds. The strategic incorporation of the 4-(2,2,2-trifluoroethyl)phenyl moiety can lead to the development of novel drug candidates with improved pharmacological properties. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets in the pursuit of innovative therapeutics.

References

Application of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a key building block in the synthesis of modern agrochemicals, particularly a novel class of isoxazoline insecticides. The presence of the 4-(2,2,2-trifluoroethyl)phenyl moiety in the final active ingredient is crucial for its high insecticidal efficacy. This structural feature contributes to enhanced metabolic stability and optimal lipophilicity, which in turn improves the transport and interaction of the molecule with its biological target in insects. Isoxazoline insecticides are potent allosteric modulators of GABA-gated chloride channels in insects, leading to hyperexcitation, paralysis, and death of the target pests.[1][2] This application note provides a detailed overview of the synthetic utility of this compound in the preparation of a key intermediate for isoxazoline insecticides and outlines a representative experimental protocol.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor to 4-(2,2,2-trifluoroethyl)phenylacetic acid. This carboxylic acid is a vital component for the construction of the substituted phenylisoxazoline scaffold found in a number of advanced insecticides. The bromo-substituent on the starting material provides a versatile handle for carbon-carbon bond formation, enabling the introduction of the acetic acid side chain.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 4-(2,2,2-trifluoroethyl)phenylacetic acid from this compound involves a two-step sequence:

  • Grignard Reaction: Formation of a Grignard reagent from this compound by reaction with magnesium metal.

  • Carboxylation: Reaction of the Grignard reagent with carbon dioxide (dry ice) followed by acidic workup to yield the desired carboxylic acid.

This intermediate can then be converted to the corresponding acyl chloride and reacted with an appropriate amine-containing fragment to assemble the final isoxazoline insecticide.

Data Presentation

The following tables summarize the key physicochemical properties of the starting material and the intermediate, along with typical reaction parameters and expected outcomes for the synthesis of 4-(2,2,2-trifluoroethyl)phenylacetic acid.

Table 1: Physicochemical Properties

PropertyThis compound4-(2,2,2-Trifluoroethyl)phenylacetic Acid
IUPAC Name This compound2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid
CAS Number 155820-88-5Not available
Molecular Formula C₈H₆BrF₃C₁₀H₉F₃O₂
Molecular Weight 239.03 g/mol 218.17 g/mol
Appearance Colorless liquidWhite solid
Boiling Point ~195-197 °CNot available
Melting Point Not available~110-112 °C

Table 2: Typical Reaction Parameters and Expected Results for the Synthesis of 4-(2,2,2-Trifluoroethyl)phenylacetic Acid

ParameterValueNotes
Reactant This compound
Reagents Magnesium turnings, Dry Ice (CO₂)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Grignard formation: Reflux; Carboxylation: -78 °C
Reaction Time Grignard formation: 2-4 hours; Carboxylation: 1-2 hours
Typical Yield 75-85%Based on similar reported procedures.
Purity (crude) >90%
Purification Method RecrystallizationFrom a suitable solvent system (e.g., hexane/ethyl acetate).

Experimental Protocols

Protocol 1: Synthesis of 4-(2,2,2-Trifluoroethyl)phenylacetic Acid

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to cover the magnesium.

    • In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate large beaker, crush a sufficient amount of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

  • Work-up and Purification:

    • Quench the reaction mixture by slowly adding 1 M HCl until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(2,2,2-trifluoroethyl)phenylacetic acid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white crystalline solid.

Mandatory Visualizations

G cluster_synthesis Synthesis of 4-(2,2,2-Trifluoroethyl)phenylacetic Acid A This compound B Mg, THF (Grignard Formation) A->B C 4-(2,2,2-Trifluoroethyl)phenylmagnesium Bromide B->C D 1. CO2 (Dry Ice) 2. H3O+ (Carboxylation) C->D E 4-(2,2,2-Trifluoroethyl)phenylacetic Acid D->E

Caption: Synthetic pathway from this compound.

G cluster_workflow Experimental Workflow start Start grignard Grignard Reaction start->grignard carboxylation Carboxylation grignard->carboxylation workup Aqueous Work-up & Extraction carboxylation->workup purification Purification (Recrystallization) workup->purification product Final Product purification->product G cluster_moa Mode of Action of Isoxazoline Insecticides insecticide Isoxazoline Insecticide gaba_receptor GABA-gated Chloride Channel (in insect nervous system) insecticide->gaba_receptor binds to channel_block Channel Blockage gaba_receptor->channel_block leads to hyperexcitation Hyperexcitation & Convulsions channel_block->hyperexcitation paralysis Paralysis hyperexcitation->paralysis death Insect Death paralysis->death

References

Application Notes and Protocols for the Lithiation of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene and its Subsequent Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The introduction of the 2,2,2-trifluoroethyl group into aromatic scaffolds can significantly modulate the physicochemical and biological properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a key starting material for the synthesis of a variety of functionalized analogues. One of the most powerful and versatile methods for the elaboration of this scaffold is through lithium-halogen exchange to generate the corresponding aryllithium intermediate. This highly reactive species can then be trapped with a wide range of electrophiles to introduce diverse functional groups with high regioselectivity.

These application notes provide detailed protocols for the efficient lithiation of this compound and its subsequent reaction with common electrophiles, such as N,N-dimethylformamide (DMF) and carbon dioxide (CO₂), to yield valuable synthetic intermediates.

Reaction Principle: Lithium-Halogen Exchange

The core of this methodology lies in the lithium-halogen exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi), reacts with the aryl bromide at low temperatures. The strong thermodynamic driving force for the formation of the more stable aryllithium species and n-butyl bromide facilitates a rapid and clean exchange. The electron-withdrawing nature of the 2,2,2-trifluoroethyl group can influence the reactivity of the aromatic ring, making precise control of reaction conditions crucial for optimal outcomes.

Data Presentation

The following table summarizes the key reaction parameters and expected yields for the lithiation of this compound and subsequent functionalization.

Starting MaterialReagentsElectrophileProductReaction ConditionsYield (%)
This compound1. n-BuLi 2. Anhydrous THFN,N-Dimethylformamide (DMF)4-(2,2,2-Trifluoroethyl)benzaldehyde-78 °C to rtHigh
This compound1. n-BuLi 2. Anhydrous THFCarbon Dioxide (CO₂)4-(2,2,2-Trifluoroethyl)benzoic acid-78 °C to rtHigh

Experimental Protocols

General Considerations: All reactions involving organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and rigorously dried glassware under an inert atmosphere (e.g., argon or nitrogen). Commercial solutions of n-butyllithium should be titrated prior to use to determine their exact molarity.

Protocol 1: Synthesis of 4-(2,2,2-Trifluoroethyl)benzaldehyde via Lithiation-Formylation

This protocol details the generation of 4-(2,2,2-trifluoroethyl)phenyllithium followed by in-situ quenching with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry, oven-dried glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Charging the Flask: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask, followed by anhydrous THF (to achieve a concentration of ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature is maintained below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: To the cold solution, add anhydrous N,N-dimethylformamide (1.5 eq) dropwise via syringe. A color change may be observed.

  • Warming and Quenching: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 4-(2,2,2-trifluoroethyl)benzaldehyde.

Protocol 2: Synthesis of 4-(2,2,2-Trifluoroethyl)benzoic Acid via Lithiation-Carboxylation

This protocol describes the formation of 4-(2,2,2-trifluoroethyl)phenyllithium and its subsequent reaction with solid carbon dioxide (dry ice) to produce the corresponding carboxylic acid.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon dioxide (dry ice), crushed

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry, oven-dried glassware

Procedure:

  • Reaction Setup and Lithiation: Follow steps 1-5 as described in Protocol 1 to generate the solution of 4-(2,2,2-trifluoroethyl)phenyllithium.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, carefully and quickly add an excess of crushed dry ice to the reaction mixture in one portion. A vigorous reaction may occur.

  • Warming and Quenching: Allow the mixture to warm to room temperature, and then quench with water.

  • Work-up: Acidify the aqueous layer to pH ~2 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-(2,2,2-trifluoroethyl)benzoic acid, which can be further purified by recrystallization.

Visualizations

Experimental Workflow

Lithiation_Functionalization start This compound lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) start->lithiation intermediate 4-(2,2,2-Trifluoroethyl)phenyllithium lithiation->intermediate electrophile_dmf Quench with DMF intermediate->electrophile_dmf electrophile_co2 Quench with CO2 intermediate->electrophile_co2 workup_purification1 Work-up & Purification electrophile_dmf->workup_purification1 workup_purification2 Work-up & Purification electrophile_co2->workup_purification2 product_aldehyde 4-(2,2,2-Trifluoroethyl)benzaldehyde product_acid 4-(2,2,2-Trifluoroethyl)benzoic acid workup_purification1->product_aldehyde workup_purification2->product_acid Reaction_Logic start_material Aryl Bromide (this compound) exchange Lithium-Halogen Exchange start_material->exchange reagent Organolithium Reagent (n-BuLi) reagent->exchange aryl_lithium Aryllithium Intermediate exchange->aryl_lithium nucleophilic_addition Nucleophilic Addition aryl_lithium->nucleophilic_addition electrophile Electrophile (e.g., DMF, CO2) electrophile->nucleophilic_addition functionalized_product Functionalized Product nucleophilic_addition->functionalized_product

role of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a valuable building block in organic synthesis, particularly for the introduction of the 4-(2,2,2-trifluoroethyl)phenyl group into a variety of molecular scaffolds. This fluorinated moiety is of significant interest in the development of pharmaceuticals and agrochemicals, as the trifluoroethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions.

Key Applications in Organic Synthesis

The presence of a bromine atom on the aromatic ring of this compound allows for its participation in a range of cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in the construction of complex organic molecules.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This is a widely used method for the synthesis of biaryl compounds, which are common structures in medicinal chemistry and materials science.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne. The resulting aryl alkynes are versatile intermediates that can be further elaborated into more complex structures.

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This is a key method for the synthesis of N-aryl amines, a prevalent motif in many biologically active compounds.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using aryl bromides analogous to this compound. These conditions can serve as a starting point for the optimization of reactions with the target substrate.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>12>90
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane1101885-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (3)-Et₃NTHF6012~90
Sonogashira TrimethylsilylacetylenePd(OAc)₂ (2)PPh₃ (8)i-Pr₂NHTHF6016~85
Buchwald-Hartwig AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2495
Buchwald-Hartwig MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10018-24~90

Note: The data in this table is illustrative for typical cross-coupling reactions of aryl bromides and may require optimization for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key cross-coupling reactions of this compound. These protocols are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio, 5 mL total volume).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, K3PO4 catalyst Add Catalyst System: Pd(OAc)2, SPhos reagents->catalyst solvent Add Degassed Toluene/Water catalyst->solvent heat Heat to 100 °C (12-18 h) solvent->heat extract Aqueous Workup & Extraction heat->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Suzuki-Miyaura Coupling Experimental Workflow
Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a mixture of THF and triethylamine (e.g., 2:1 v/v, 6 mL total volume).

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 20 minutes.

  • Under an argon atmosphere, add bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).

  • Stir the reaction mixture at 60 °C until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl alkyne.

Sonogashira_Pathway A This compound F Oxidative Addition A->F B Terminal Alkyne G Transmetalation B->G C Pd(0) Catalyst C->F D Cu(I) Co-catalyst D->G E Base (e.g., Et3N) E->G F->G H Reductive Elimination G->H H->C Regeneration I Aryl Alkyne Product H->I

Sonogashira Coupling Catalytic Cycle
Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.[1]

Materials:

  • This compound

  • Amine (e.g., Aniline or a secondary amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[1]

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[1]

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.[1]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-aryl product.

Buchwald_Hartwig_Logic start Reactants reactants This compound + Amine start->reactants product N-Aryl Product reactants->product catalyst Catalyst System catalyst_details Pd2(dba)3 / XPhos + NaOtBu (Base) catalyst->catalyst_details catalyst_details->product conditions Reaction Conditions conditions_details Anhydrous Toluene 100 °C, 12-24 h conditions->conditions_details conditions_details->product

Buchwald-Hartwig Amination Logical Flow

Conclusion

This compound is a highly useful and versatile building block for the synthesis of a wide range of organic compounds. Its ability to readily participate in key cross-coupling reactions makes it an invaluable tool for researchers in the fields of medicinal chemistry, agrochemical science, and materials science. The protocols provided herein offer a solid foundation for the application of this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting advice and frequently asked questions to enhance reaction yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound, an electron-deficient aryl bromide.

Question: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

Answer:

Low yields with this substrate often stem from its electronic properties and the specific reaction conditions. The electron-withdrawing trifluoroethyl group makes the aryl bromide more reactive towards oxidative addition, which is generally favorable for the Suzuki reaction.[1] However, other factors can become yield-limiting. Here’s a systematic approach to troubleshooting:

  • Catalyst System and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings often benefit from more robust systems. For electron-deficient aryl bromides, catalyst systems that promote rapid oxidative addition and efficient transmetalation are essential.[2][3] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst stability and activity.[4][5]

  • Base and Solvent Compatibility: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[4][6] The choice of base is often dependent on the solvent.

    • Weak bases like K₂CO₃ and K₃PO₄ are often effective, particularly in polar aprotic solvents like DMF.[7]

    • Stronger bases such as Cs₂CO₃ can sometimes accelerate slow reactions but may also promote side reactions.[2]

    • The solubility of inorganic bases in organic solvents can be limited, so vigorous stirring and appropriate solvent choice are critical.[4]

  • Reaction Conditions and Side Reactions:

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[8][9] It is crucial to thoroughly degas solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[10]

    • Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, and it can be exacerbated by strong bases and the presence of water.[4][11] Using anhydrous conditions or employing more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[10][12]

    • Homocoupling: The undesired coupling of two boronic acid molecules can be promoted by the presence of oxygen.[11]

Question: I am observing significant formation of side products, such as the homocoupling of my boronic acid and hydrodehalogenation of the starting material. How can I minimize these?

Answer:

The formation of side products indicates that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

  • To Minimize Homocoupling: This side reaction is often linked to the presence of oxygen, which can interfere with the catalytic cycle.[11] Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining a positive pressure of an inert gas.

  • To Minimize Protodeboronation: This is a common issue with boronic acids.[11] Consider the following strategies:

    • Use a milder base, such as K₃PO₄ or KF.[4]

    • Employ a boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid, as they are generally more stable.[12][13]

    • Minimize the amount of water in the reaction, or run under anhydrous conditions if compatible with your system.[10]

  • To Minimize Hydrodehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can sometimes occur. Optimizing the ligand and ensuring the transmetalation step is efficient can help to favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?

A1: For an electron-deficient aryl bromide like this compound, a robust catalyst system is recommended. A good starting point would be a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[2][5] Alternatively, an integrated pre-catalyst like PdCl₂(dppf) can also be effective.[14]

Q2: What is the optimal base and solvent system for this reaction?

A2: There is no single "best" system, as the optimal conditions can depend on the specific boronic acid being used. However, a common and effective combination for Suzuki couplings is K₂CO₃ or K₃PO₄ as the base in a solvent mixture like dioxane/water or toluene/water.[2][8] The water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species. For base-sensitive substrates, anhydrous conditions with a milder base like KF might be preferable.

Q3: How can I effectively monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q4: My boronic acid is not very stable. What are my options?

A4: If you are using an unstable boronic acid, consider converting it to a more stable boronic ester, such as a pinacol or MIDA boronate.[12][14] These are generally more resistant to protodeboronation and can be used directly in the Suzuki coupling reaction.[13]

Data Summary

The following table summarizes general conditions that have been found to be effective for the Suzuki coupling of related electron-deficient aryl bromides. These can serve as a starting point for optimizing the reaction of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100High[2]
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O95High[15]
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF80Good[7]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O80Variable[16]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane, and degassed water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid/ester, the palladium catalyst, the ligand, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the degassed organic solvent and then the degassed water via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[10]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(Ln) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' aryl_halide Ar-X (this compound) boronic_acid Ar'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_setup Ensure Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_setup optimize_catalyst Optimize Catalyst System (e.g., Buchwald Ligands) check_reagents->optimize_catalyst check_setup->optimize_catalyst optimize_base Optimize Base/Solvent (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base address_side_reactions Address Side Reactions (Protodeboronation, Homocoupling) optimize_base->address_side_reactions success Improved Yield address_side_reactions->success

References

Technical Support Center: Synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent synthetic route is the electrophilic aromatic bromination of 4-(2,2,2-trifluoroethyl)benzene. This reaction typically employs a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in the presence of a catalyst or in a suitable solvent system. The trifluoroethyl group is a meta-directing group, but the reaction conditions can be optimized to favor the formation of the para-isomer.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include the formation of isomeric and polybrominated byproducts. Specifically, you may encounter:

  • Isomeric Impurities: Formation of ortho and meta isomers (1-Bromo-2-(2,2,2-trifluoroethyl)benzene and 1-Bromo-3-(2,2,2-trifluoroethyl)benzene).

  • Polybrominated Byproducts: Introduction of more than one bromine atom onto the aromatic ring, leading to di- or tri-brominated species.

  • Benzylic Bromination: Under certain conditions, particularly with radical initiators or UV light, bromination of the ethyl side chain can occur.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature. For electrophilic aromatic bromination, temperatures are often kept low to improve selectivity. - Screen different Lewis acid catalysts (e.g., FeCl₃, AlCl₃) or consider using a milder brominating agent like NBS.
High Levels of Isomeric Impurities - The directing effect of the trifluoroethyl group is not strongly para-directing under the chosen conditions. - High reaction temperature.- Employ a more regioselective bromination method. Using NBS in a suitable solvent can sometimes offer better para-selectivity. - Lower the reaction temperature to enhance the kinetic control of the reaction, which often favors the para product.
Presence of Polybrominated Byproducts - Excess of the brominating agent. - Reaction time is too long.- Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. - Carefully monitor the reaction and quench it as soon as the starting material is consumed to avoid further bromination of the product.
Formation of Benzylic Bromination Products - Presence of radical initiators (e.g., AIBN, benzoyl peroxide). - Exposure to UV light.- Ensure the reaction is carried out in the dark and that all reagents and solvents are free from radical initiators. - Avoid using conditions that favor free-radical pathways, such as high temperatures in non-polar solvents in the presence of NBS.
Difficult Purification - Similar polarities of the desired product and isomeric impurities.- Utilize high-performance liquid chromatography (HPLC) or flash chromatography with a carefully selected eluent system for separation. - Consider recrystallization from a suitable solvent system. This can sometimes selectively crystallize the desired para-isomer.

Experimental Protocols

Electrophilic Aromatic Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-(2,2,2-trifluoroethyl)benzene

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lewis acid catalyst (e.g., FeCl₃, optional)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2,2,2-trifluoroethyl)benzene (1 equivalent) in anhydrous DMF.

  • If using a catalyst, add a catalytic amount of the Lewis acid (e.g., 0.1 equivalents of FeCl₃).

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 4-(2,2,2-trifluoroethyl)benzene Reagents NBS, Catalyst (optional) DMF, 0°C to RT ReactionMixture Reaction Mixture Reagents->ReactionMixture Quench Quench with NaHCO₃ ReactionMixture->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_issues Potential Issues cluster_solutions Corrective Actions Start Analyze Crude Product (GC-MS, NMR) LowYield Low Yield Start->LowYield Isomers Isomeric Impurities Start->Isomers Polybromination Polybromination Start->Polybromination OptimizeConditions Optimize Reaction (Temp, Time, Catalyst) LowYield->OptimizeConditions Isomers->OptimizeConditions ImprovePurification Refine Purification (Chromatography, Recrystallization) Isomers->ImprovePurification ControlStoichiometry Adjust Stoichiometry of Brominating Agent Polybromination->ControlStoichiometry

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Purification of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification techniques for crude this compound?

The choice of purification technique depends on the nature of the impurities and the physical state of the crude product. The most common and effective methods include:

  • Flash Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.[1]

  • Vacuum Distillation: Ideal for purifying thermally stable liquids, especially if the impurities have significantly different boiling points.[2]

  • Recrystallization: A powerful technique if the product is a solid and a suitable solvent can be found.[3][4] It can yield very high purity material.[5]

  • Activated Carbon Treatment: Useful for removing persistent colored impurities.[5]

Q2: What are the likely impurities in the synthesis of this compound?

Impurities can vary based on the synthetic route but may include:

  • Unreacted Starting Materials: Such as fluorobenzene or its derivatives.

  • Isomeric Byproducts: Ortho- and meta-bromo isomers, although the para-isomer is typically favored.[6]

  • Over-brominated Products: Such as dibrominated species.

  • Oxidized Impurities: These can often be colored (yellow or brown).[5]

  • Residual Solvents: From the reaction or initial workup.

Q3: How does the trifluoroethyl group affect the purification process?

The presence of fluorine atoms significantly influences the molecule's physicochemical properties:

  • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which affects its solubility and interaction with chromatographic stationary phases.[7]

  • Altered Polarity: The trifluoroethyl group impacts the overall dipole moment, which is a key factor in chromatographic separations.[7]

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique interactions that may complicate standard purification methods but can also be exploited.[7]

Q4: How can I assess the purity of the final product?

Purity should be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C NMR): ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and resolve any non-volatile impurities.

  • Melting Point Analysis: For solid products, a sharp melting point range indicates high purity.

Troubleshooting Guides

Issue 1: Column Chromatography

Q: My target compound is co-eluting with an impurity on a silica gel column. What should I do?

A: Co-elution is a common challenge. Here are several strategies to improve separation:

  • Optimize the Solvent System: The choice of eluting solvent is critical.[5] Use thin-layer chromatography (TLC) to test various solvent mixtures. A good starting point is to find a system where the desired compound has a retention factor (Rf) of approximately 0.35.[5][9] Reducing the polarity of the eluent (e.g., increasing the hexane-to-ethyl acetate ratio) will generally increase separation.

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation.[7] Try loading less crude material onto the column.

  • Change the Stationary Phase: If silica gel (a polar, acidic stationary phase) is not effective, consider using neutral alumina.[5] For certain compounds, reverse-phase chromatography (using a C18 stationary phase with polar solvents) might be a viable alternative.[5]

  • Use Automated Flash Chromatography: These systems use finer silica gel and maintain an optimized flow rate, offering superior resolution compared to traditional gravity columns.[5]

Issue 2: Recrystallization

Q: My product oils out or fails to crystallize from solution. How can I resolve this?

A: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can be caused by residual solvents or impurities inhibiting crystal lattice formation.[5]

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound when hot but not when cold.[3][4] Test a range of solvents (e.g., hexanes, ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate).[10]

  • Scratching and Seeding: If a cooled solution is supersaturated but no crystals form, try scratching the inside of the flask below the solvent level with a glass rod.[5] This can create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.[4]

  • Trituration: Add a solvent in which your product is poorly soluble (like cold hexanes) to the oil and stir or sonicate vigorously.[5] This can wash away soluble impurities and induce solidification.

  • Ensure Purity: Significant impurities can prevent crystallization. It may be necessary to first pass the crude material through a quick silica gel plug to remove major impurities before attempting recrystallization.

Issue 3: Product Appearance

Q: After purification, my product has a persistent yellow or brown color. What is the cause and how can I remove it?

A: A persistent color often indicates the presence of trace amounts of highly colored, often oxidized, impurities.[5]

  • Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent (e.g., dichloromethane). Add a small amount of activated carbon (1-2% by weight), stir the mixture for 15-30 minutes, and then filter the carbon through a pad of Celite®. This is often highly effective at adsorbing colored impurities.[5]

  • Recrystallization: This is an excellent method for removing colored impurities, as they often remain in the mother liquor.[5]

  • Distillation: If the colored impurity is non-volatile, vacuum distillation can effectively separate it from the desired liquid product.

Data Presentation

Table 1: Comparison of Primary Purification Techniques

TechniqueTypical PurityAdvantagesDisadvantages
Flash Column Chromatography 95 - 99.5%Fast, high resolution, widely applicable, suitable for automation.[5]Requires specialized equipment and consumes larger volumes of solvent.[5]
Recrystallization > 99%Can yield very high purity, cost-effective, scalable.[5]Product must be a solid; yield can be reduced if the compound has high solubility.[5]
Vacuum Distillation 98 - 99.8%Excellent for purifying thermally stable liquids.[5]Not suitable for solids or compounds that are sensitive to heat.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent systems (e.g., different ratios of hexanes and ethyl acetate). Aim for an Rf value of ~0.35 for the target compound.[5][9]

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with cotton or glass wool.[11]

    • Add a layer of sand.[11]

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to pack the silica and remove air bubbles.[11]

    • Add another layer of sand on top of the silica gel.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the column.[12]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (air or nitrogen) to force the solvent through the column at a steady rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a test solvent. If it dissolves at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent needed to fully dissolve the solid.[13]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

G Figure 1. Purification Strategy Selection Workflow start Crude Product This compound state Is the product a solid, a liquid/oil, or colored? start->state solid Solid state->solid Solid liquid Liquid / Oil state->liquid Liquid/Oil colored Colored Impurities state->colored Yes recrystallize Attempt Recrystallization solid->recrystallize distill Perform Vacuum Distillation liquid->distill charcoal Activated Carbon Treatment colored->charcoal purity_check1 Check Purity (NMR, GC-MS) recrystallize->purity_check1 purity_check2 Check Purity (NMR, GC-MS) distill->purity_check2 chromatography Perform Flash Column Chromatography purity_check3 Check Purity (NMR, GC-MS) chromatography->purity_check3 charcoal->state Re-evaluate state pure Pure Product purity_check1->pure Pure impure Still Impure purity_check1->impure Impure purity_check2->pure Pure purity_check2->impure Impure purity_check3->pure Pure purity_check3->impure Re-evaluate impure->chromatography

Caption: Workflow for selecting a purification method for the target compound.

G Figure 2. Troubleshooting Poor Chromatographic Separation start Problem: Poor Separation / Co-elution in Column Chromatography check_tlc Re-evaluate TLC: Is Rf ~0.35? start->check_tlc adjust_solvent Adjust Solvent System: Decrease Polarity check_tlc->adjust_solvent No check_load Was the column overloaded? check_tlc->check_load Yes rerun Re-run Column adjust_solvent->rerun reduce_load Reduce Sample Load check_load->reduce_load Yes change_stationary Consider Alternative Stationary Phase (e.g., Alumina) check_load->change_stationary No reduce_load->rerun change_stationary->rerun success Successful Separation rerun->success

Caption: Troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Overcoming Challenges with 1-Bromo-4-(2,2,2-trifluoroethyl)benzene in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 1-bromo-4-(2,2,2-trifluoroethyl)benzene in palladium-catalyzed C-C cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my C-C coupling reaction with this compound failing or giving low yields?

A1: The primary reason for the low reactivity of this substrate is the strong electron-withdrawing effect of the 2,2,2-trifluoroethyl group (-CH₂CF₃). This effect deactivates the aryl bromide by reducing the electron density of the aromatic ring. As a result, the crucial first step of many catalytic cycles—the oxidative addition of the C-Br bond to the Pd(0) catalyst—becomes significantly slower and is often the rate-limiting step of the reaction.

cluster_0 Deactivation Mechanism Substrate This compound Effect Strong Electron- Withdrawing Effect (-I, -σ) Substrate->Effect CF₂CH₂ group Ring Electron-Deficient Aromatic Ring Effect->Ring Bond Deactivated C-Br Bond Ring->Bond Step Slow Oxidative Addition to Pd(0) Bond->Step Result Low Reactivity & Poor Yields Step->Result

Caption: Deactivation of the aryl bromide by the electron-withdrawing group.

Q2: What are the first troubleshooting steps I should take for a sluggish reaction?

A2: Before making significant changes to the catalyst system, consider these initial adjustments:

  • Increase Temperature: For challenging substrates, higher temperatures (e.g., 80-120 °C) are often necessary to overcome the activation energy barrier for oxidative addition.[1]

  • Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to run for an extended period (e.g., 12-24 hours) to see if conversion improves.[2][3]

  • Verify Reagent Quality: Ensure all reagents, especially the boronic acid (in Suzuki coupling), base, and solvents, are pure and dry. Boronic acids can degrade over time; using more stable boronate esters (e.g., pinacol esters) can be beneficial.[1]

  • Ensure Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.[3]

Start Reaction Start: Low Conversion Observed CheckReagents Verify Reagent Purity & Inert Conditions Start->CheckReagents IncreaseTemp Increase Temperature (e.g., 100-120 °C) CheckReagents->IncreaseTemp ExtendTime Extend Reaction Time (Monitor by TLC/GC) IncreaseTemp->ExtendTime Reassess Re-evaluate Conversion ExtendTime->Reassess Success Reaction Successful Reassess->Success Sufficient Yield Advanced Proceed to Advanced Troubleshooting (Catalyst/Ligand Change) Reassess->Advanced Insufficient Yield

Caption: Initial troubleshooting workflow for underperforming coupling reactions.

Q3: Which catalyst systems are most effective for Suzuki-Miyaura coupling of this substrate?

A3: Standard catalysts like Pd(PPh₃)₄ are often inefficient for this electron-deficient substrate. The most successful approach involves using a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and facilitate the difficult oxidative addition step. Buchwald ligands are particularly effective.[1]

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield RangeNotes
Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O100-110Good to ExcellentA very common and effective system for electron-deficient bromides.
Pd₂(dba)₃XPhos K₃PO₄1,4-Dioxane100Good to ExcellentXPhos is highly effective for challenging couplings.[3]
Pd(OAc)₂RuPhos K₃PO₄1,4-Dioxane100Good to ExcellentAnother robust Buchwald ligand choice.[2]
PdCl₂(dppf)-K₂CO₃MeCN/H₂O80-90Moderate to GoodMay require longer reaction times or higher catalyst loading.[4]

Q4: Can I use other C-C coupling reactions? What modifications are needed?

A4: Yes, other coupling reactions can be used, but they often require similar modifications to overcome the substrate's low reactivity.

  • Heck Coupling: This reaction is feasible but typically requires higher temperatures (100-140 °C) and phosphine ligands to stabilize the catalyst.[5][6] Using a palladacycle precatalyst can also improve efficiency.[6]

  • Sonogashira Coupling: Standard Sonogashira conditions may lead to a significant amount of alkyne homocoupling (Glaser coupling).[7] Using copper-free conditions is highly recommended.[1][7][8] Bulky, electron-rich ligands can facilitate this pathway.[1][8]

  • Buchwald-Hartwig Amination: This C-N coupling also benefits greatly from the use of bulky phosphine ligands like XPhos or RuPhos to facilitate the catalytic cycle.[2][9]

Q5: Are there alternatives to Palladium catalysis?

A5: Yes, nickel-based catalyst systems are a powerful alternative for coupling electron-deficient aryl halides.[1] Nickel catalysts are generally more reactive and can sometimes activate stubborn C-Br bonds where palladium systems fail.[10] Nickel-catalyzed reductive cross-coupling methods, in particular, have shown great promise for a wide range of challenging substrates.[11][12][13][14]

Troubleshooting Guide: Optimizing Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound in a Suzuki-Miyaura reaction.

Potential Cause Recommended Solution
Inefficient Oxidative Addition Switch from simple phosphine ligands (e.g., PPh₃) to a bulky, electron-rich Buchwald ligand such as SPhos , XPhos , or RuPhos . These are designed to accelerate this rate-limiting step.[1]
Catalyst Decomposition Use a more stable palladium precatalyst, such as a palladacycle (e.g., XPhos-Pd-G3). Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen).[1]
Poor Transmetalation Use a stronger, non-nucleophilic base. K₃PO₄ is often superior to Na₂CO₃ or K₂CO₃ for these couplings. Cs₂CO₃ can also be effective. Ensure the base is finely powdered and dry.[2]
Boronic Acid Instability Use fresh boronic acid. For sensitive boronic acids, consider converting them to their more stable MIDA or pinacol boronate esters prior to the coupling reaction.
Incorrect Solvent Choice Screen different solvents. Aprotic polar solvents like 1,4-dioxane or toluene , often with a small amount of water, are typically effective.[3]

Experimental Protocol: High-Yield Suzuki Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of challenging, electron-deficient aryl bromides.[3][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed vial containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, such as 5 mL dioxane and 1 mL water).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes by bubbling the gas through the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Start Combine Reactants (Ar-Br, Boronic Acid, Base) Catalyst Add Pd(OAc)₂ + SPhos (under inert gas) Start->Catalyst Solvent Add Degassed Solvents (Dioxane/Water) Catalyst->Solvent Purge Purge with Ar/N₂ (10-15 min) Solvent->Purge Heat Heat to 100 °C with Stirring Purge->Heat Monitor Monitor Reaction (TLC / GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the optimized Suzuki-Miyaura coupling.

References

Technical Support Center: Managing Dehalogenation of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dehalogenation of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the dehalogenation of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low to No Conversion Catalyst Inactivity: The palladium catalyst (e.g., Pd/C) may be old, poisoned, or of low quality.- Use fresh, high-quality catalyst.- Consider an alternative catalyst system, such as a palladium complex with phosphine ligands (e.g., Pd(PPh₃)₄).- Ensure the reaction setup is free of catalyst poisons like sulfur or thiol-containing compounds.
Insufficient Hydrogen Source: The hydride donor (e.g., H₂, formate salt, NaBH₄) may be depleted or not reactive enough under the chosen conditions.- Increase the equivalents of the hydrogen source.- For catalytic transfer hydrogenation, ensure the formate salt (e.g., sodium formate, ammonium formate) is fully dissolved.- If using H₂ gas, ensure proper purging of the reaction vessel and maintain a positive pressure.
Poor Reaction Conditions: The temperature may be too low, or the solvent may not be optimal for the reaction. The electron-withdrawing nature of the trifluoroethyl group can make the aryl bromide less reactive.- Gradually increase the reaction temperature.- Screen different solvents. Protic solvents like ethanol or methanol are often effective for catalytic transfer hydrogenation.
2. Incomplete Reaction Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for complete conversion.- Increase the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).
Short Reaction Time: The reaction may not have been allowed to proceed to completion.- Extend the reaction time and monitor progress using TLC or GC-MS.
Deactivation of Catalyst: The catalyst may deactivate over the course of the reaction.- Consider adding the catalyst in portions throughout the reaction.- Use a more robust ligand if employing a palladium complex.
3. Formation of Side Products Hydrodefluorination: In addition to C-Br bond cleavage, C-F bond cleavage can occur, especially under harsh conditions.- Use milder reaction conditions (lower temperature, less reactive hydride source).- Screen different catalysts; some may show higher chemoselectivity for C-Br over C-F bond cleavage.
Reduction of the Aromatic Ring: Over-reduction of the benzene ring can occur with highly active catalysts and harsh conditions.- Reduce the pressure of H₂ gas if applicable.- Use a less active catalyst or a catalyst inhibitor.
Homocoupling: Formation of a biaryl byproduct can occur, especially if the hydride transfer is slow.- Ensure an adequate concentration of the hydrogen source.- Optimize the base and solvent to favor the reductive pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my dehalogenation of this compound slower than for other aryl bromides?

A1: The 2,2,2-trifluoroethyl group is strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, more forcing conditions (higher temperature, higher catalyst loading, or a more active catalyst system) may be required compared to the dehalogenation of electron-rich or neutral aryl bromides.

Q2: What is the best catalyst for this dehalogenation?

A2: 10% Palladium on carbon (Pd/C) is a common and effective catalyst for the dehalogenation of aryl bromides and is a good starting point.[1] If you experience issues with reactivity, using a homogeneous palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be beneficial. The choice of catalyst can also be influenced by the hydrogen source used.

Q3: Can I use sodium borohydride (NaBH₄) as a hydrogen source?

A3: Yes, sodium borohydride can be an effective hydrogen source. It is often used in combination with a nickel(II) salt like NiCl₂ or a palladium catalyst. This system is known for its efficiency in reducing aryl halides.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the spot or peak of the starting material (this compound) with that of the expected product (1-(2,2,2-trifluoroethyl)benzene) and any potential byproducts, you can determine the extent of the conversion.

Q5: What are some common side reactions to look out for?

A5: Besides incomplete reaction, potential side reactions include hydrodefluorination of the trifluoroethyl group, reduction of the aromatic ring, and the formation of homocoupled biaryl products. The likelihood of these side reactions can be minimized by carefully controlling the reaction conditions.

Data Presentation

The following tables summarize typical reaction conditions for the dehalogenation of aryl bromides, which can be adapted for this compound.

Table 1: Palladium on Carbon Catalyzed Dehalogenation

EntryHydrogen SourceBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1H₂ (1 atm)-Methanol252-16>90
2HCOONH₄-Ethanol801-485-95
3HCOOH/Et₃N-DMF1002-680-90

Table 2: Nickel(II) Chloride / NaBH₄ Mediated Dehalogenation

EntryNiCl₂ loading (mol%)NaBH₄ (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
1103Methanol0 - 250.5 - 285-95
252THF/H₂O251 - 380-90

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ammonium formate (3.0-5.0 eq) and 10% Pd/C (5-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be further purified by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by drying the organic layer and evaporating the solvent. If necessary, column chromatography on silica gel can be performed.

Protocol 2: Dehalogenation using NiCl₂ and NaBH₄

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) and NiCl₂·6H₂O (0.1-0.2 eq) in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (2.0-4.0 eq) portion-wise. Gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if needed.

Visualizations

Troubleshooting_Workflow Start Dehalogenation Reaction of This compound Check_Conversion Monitor Reaction Progress (TLC, GC-MS) Start->Check_Conversion Complete Reaction Complete Proceed to Work-up Check_Conversion->Complete Yes Incomplete Incomplete Conversion Check_Conversion->Incomplete No Troubleshoot Troubleshooting Steps Incomplete->Troubleshoot Side_Products Side Products Observed? Incomplete->Side_Products Increase_Time Increase Reaction Time Troubleshoot->Increase_Time Increase_Temp Increase Temperature Troubleshoot->Increase_Temp Increase_Catalyst Increase Catalyst Loading Troubleshoot->Increase_Catalyst Change_Catalyst Change Catalyst System (e.g., to Pd(PPh3)4) Troubleshoot->Change_Catalyst Check_H_Source Check Hydrogen Source (freshness, equivalents) Troubleshoot->Check_H_Source Increase_Time->Check_Conversion Increase_Temp->Check_Conversion Increase_Catalyst->Check_Conversion Change_Catalyst->Check_Conversion Check_H_Source->Check_Conversion Side_Products->Complete No, proceed to work-up Identify_Side_Products Identify Side Products (MS, NMR) Side_Products->Identify_Side_Products Yes Hydrodefluorination Hydrodefluorination? -> Use Milder Conditions Identify_Side_Products->Hydrodefluorination Homocoupling Homocoupling? -> Increase H-Source conc. Identify_Side_Products->Homocoupling

Caption: Troubleshooting workflow for the dehalogenation reaction.

Reaction_Pathways cluster_main Desired Pathway cluster_side Potential Side Reactions Start This compound Product 1-(2,2,2-trifluoroethyl)benzene Start->Product [Pd], H- source Side_Product1 Hydrodefluorination Product Start->Side_Product1 Harsh Conditions Side_Product2 Biaryl Homocoupling Product Start->Side_Product2 Slow H- transfer Side_Product3 Ring Reduction Product Product->Side_Product3 Over-reduction

Caption: Reaction pathways for the dehalogenation process.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects on the reactivity of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Disclaimer: Direct experimental data for this compound is limited in the available literature. The quantitative data and protocols provided herein are based on structurally similar compounds, such as 1-bromo-4-(trifluoromethyl)benzene and other aryl bromides. These should be considered as informed starting points for reaction optimization.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of solvent is critical for achieving high yields and reaction rates.

Troubleshooting and FAQs

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or not going to completion. What role could the solvent be playing?

A1: Solvent choice is crucial in Suzuki-Miyaura couplings. A common issue is poor solubility of the reactants or the palladium catalyst. A mixture of a nonpolar aromatic solvent (like toluene or dioxane) and a polar protic solvent (like water or ethanol) is often effective. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step. If you are observing low reactivity, consider screening different solvent mixtures.

Q2: I am observing significant debromination of my starting material as a side reaction. Can the solvent influence this?

A2: Yes, protic solvents, especially in the presence of a strong base, can sometimes lead to hydro-debromination. While water is often necessary, using an excessive amount or a highly polar protic co-solvent might exacerbate this issue. You could try reducing the proportion of the protic solvent or switching to a different co-solvent system.

Q3: Can I use a single solvent system for the Suzuki-Miyaura coupling of this substrate?

A3: While biphasic systems are common, single-solvent systems using polar aprotic solvents like DMF or DME can also be effective, particularly with soluble bases like K₃PO₄. These solvents can help to maintain a homogeneous reaction mixture.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling

The following table summarizes the expected effect of different solvent systems on the Suzuki-Miyaura coupling of this compound, based on data for analogous aryl bromides.

Solvent System Typical Base Expected Outcome Potential Issues
Toluene / H₂OK₂CO₃, Cs₂CO₃Good to excellent yields. Biphasic system facilitates base dissolution and transmetalation.Potential for emulsion formation during workup.
1,4-Dioxane / H₂OK₃PO₄, K₂CO₃Often provides high yields and is a common choice for a wide range of substrates.[1]1,4-Dioxane is a peroxide-forming solvent and should be handled with care.
Dimethylformamide (DMF)K₃PO₄Can lead to faster reaction rates due to its high polarity.Can be difficult to remove during workup and may coordinate to the palladium catalyst.
2-Methyltetrahydrofuran (2-MeTHF) / H₂OCs₂CO₃A greener alternative to THF and dioxane, often giving comparable or better yields.[1]May require optimization of the water ratio.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination (Ar-R)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Solvent polarity and coordinating ability are key factors in this reaction.

Troubleshooting and FAQs

Q1: My Buchwald-Hartwig amination is giving low yields. Could the solvent be the culprit?

A1: Absolutely. The choice of solvent is critical in Buchwald-Hartwig aminations.[2] Non-polar, aprotic solvents like toluene and 1,4-dioxane are commonly used and generally give good results.[2] Polar aprotic solvents such as DMF can sometimes be beneficial, but they can also coordinate to the palladium catalyst and inhibit its activity. If you are experiencing low yields, screening different aprotic solvents is a good first step.

Q2: I am using a strong base like sodium tert-butoxide, but the reaction is still not proceeding. What should I consider regarding the solvent?

A2: With strong, sterically hindered bases like sodium tert-butoxide, ensuring adequate solubility is key. Toluene is often a good choice. If solubility is still an issue, a more polar co-solvent might be necessary, but this should be done cautiously to avoid catalyst inhibition. Also, ensure your solvent is rigorously anhydrous, as water can deactivate the base and catalyst.

Q3: Are there greener solvent alternatives for Buchwald-Hartwig amination?

A3: Yes, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as more environmentally friendly alternatives to traditional solvents like dioxane and toluene. Their performance can be comparable or even superior in some cases, but they may require re-optimization of the reaction conditions.

Data Presentation: Solvent Effects on Buchwald-Hartwig Amination

The following table summarizes the expected effect of different solvents on the Buchwald-Hartwig amination of this compound, based on data for analogous aryl bromides.[2]

Solvent Typical Base Expected Outcome Potential Issues
TolueneNaOtBu, LiHMDSGenerally provides good to excellent yields, especially for less polar substrates.[2]May not be suitable for highly polar reactants.
1,4-DioxaneK₃PO₄, NaOtBuA versatile solvent that often gives high yields.[3]A peroxide-forming solvent that requires careful handling.
Tetrahydrofuran (THF)NaOtBuCan be effective, but its lower boiling point limits the reaction temperature.May not be suitable for less reactive amines or aryl bromides.
N,N-Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃Can accelerate reactions, but may lead to side reactions or catalyst deactivation.Difficult to remove during workup.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.

  • Add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add Pd precatalyst & Ligand Add Pd precatalyst & Ligand Add Base, Aryl Bromide, & Amine Add Base, Aryl Bromide, & Amine Add Pd precatalyst & Ligand->Add Base, Aryl Bromide, & Amine Add anhydrous, degassed solvent Add anhydrous, degassed solvent Heat and Stir (90-110 °C) Heat and Stir (90-110 °C) Add anhydrous, degassed solvent->Heat and Stir (90-110 °C) Monitor by TLC/GC-MS Monitor by TLC/GC-MS Heat and Stir (90-110 °C)->Monitor by TLC/GC-MS Cool to RT Cool to RT Dilute and Filter Dilute and Filter Cool to RT->Dilute and Filter Wash with H2O & Brine Wash with H2O & Brine Dilute and Filter->Wash with H2O & Brine Dry and Concentrate Dry and Concentrate Wash with H2O & Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Section 3: Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the 2,2,2-trifluoroethyl group can activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally less common than cross-coupling reactions for aryl bromides.

Troubleshooting and FAQs

Q1: I am attempting a nucleophilic aromatic substitution with an alkoxide on this compound, but the reaction is not working. Why?

A1: For an SNAr reaction to occur, the aromatic ring needs to be sufficiently electron-deficient. While the trifluoroethyl group is electron-withdrawing, it may not be activating enough to facilitate substitution of a bromide, which is a relatively poor leaving group in SNAr compared to fluoride.[4] Additionally, high temperatures and a highly polar aprotic solvent are typically required.[4]

Q2: What are the best solvents for promoting SNAr reactions with this substrate?

A2: Highly polar aprotic solvents such as DMSO, DMF, or NMP are the solvents of choice for SNAr reactions.[4] These solvents effectively solvate the cation of the nucleophilic salt while leaving the anion "naked" and more reactive.

Q3: Are there any alternative strategies if direct SNAr is unsuccessful?

A3: If direct SNAr fails, consider transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification (for C-O bond formation), which are generally more versatile and proceed under milder conditions for aryl bromides.

Data Presentation: Solvent Effects on Nucleophilic Aromatic Substitution

The following table summarizes the expected effect of different solvents on the SNAr of this compound.

Solvent Relative Rate Comments
Dimethyl Sulfoxide (DMSO)FastHigh boiling point and high polarity make it an excellent choice for difficult SNAr reactions.
N,N-Dimethylformamide (DMF)Moderate to FastA good alternative to DMSO, though slightly less polar.
N-Methyl-2-pyrrolidone (NMP)Moderate to FastHigh boiling point allows for high reaction temperatures.
Tetrahydrofuran (THF)SlowGenerally not polar enough to promote SNAr effectively.
TolueneVery SlowNonpolar solvent, unsuitable for SNAr reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a general starting point for a challenging reaction and will likely require significant optimization.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous polar aprotic solvent (e.g., DMSO)

  • Standard glassware for high-temperature reactions

Procedure:

  • To a flame-dried round-bottom flask, add the nucleophile (1.5-2.0 equiv.).

  • Add anhydrous DMSO to dissolve the nucleophile.

  • Add this compound (1.0 equiv.).

  • Heat the reaction mixture to a high temperature (e.g., 120-180 °C). A sealed tube or microwave reactor may be necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Logical Relationship in SNAr Solvent Choice

SNAr_Solvent_Choice cluster_solvent Solvent Polarity cluster_reactivity SNAr Reactivity Polar Aprotic\n(DMSO, DMF) Polar Aprotic (DMSO, DMF) Polar Protic\n(H2O, EtOH) Polar Protic (H2O, EtOH) Polar Aprotic\n(DMSO, DMF)->Polar Protic\n(H2O, EtOH) High High Polar Aprotic\n(DMSO, DMF)->High Nonpolar\n(Toluene, Hexane) Nonpolar (Toluene, Hexane) Polar Protic\n(H2O, EtOH)->Nonpolar\n(Toluene, Hexane) Low Low Polar Protic\n(H2O, EtOH)->Low Very Low Very Low Nonpolar\n(Toluene, Hexane)->Very Low High->Low Low->Very Low

References

scale-up challenges for the synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound involve two main approaches:

  • Bromination of 4-(2,2,2-trifluoroethyl)benzene: This involves the electrophilic aromatic substitution of the trifluoroethyl-substituted benzene ring. Careful control of the reaction conditions is necessary to ensure para-selectivity and avoid over-bromination.

  • Trifluoroethylation of a brominated benzene derivative: This can be achieved through cross-coupling reactions, for instance, using a nickel or palladium catalyst to couple an aryl bromide with a trifluoroethyl source. A notable method is the nickel-catalyzed reductive cross-coupling using the industrial chemical chlorotrifluoroethane (CF3CH2Cl).[1][2]

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: Key safety considerations for large-scale synthesis include:

  • Exothermic Reactions: Both bromination and trifluoroethylation reactions can be highly exothermic. Proper heat management through controlled reagent addition, efficient cooling, and the use of a reaction calorimeter to assess thermal risk is crucial. Uncontrolled temperature increases can lead to side reactions, product degradation, and potentially dangerous pressure buildup.

  • Hazardous Reagents: The synthesis may involve corrosive and toxic reagents such as bromine, strong acids, and potentially pyrophoric catalysts. Ensure adequate personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area or a fume hood.

  • Pressure Management: Gaseous byproducts, such as hydrogen bromide (HBr) during bromination, can lead to a pressure increase in the reactor. The system must be equipped with appropriate pressure relief and scrubbing systems.

Q3: How can I purify this compound at a larger scale?

A3: For kilogram-scale purification, traditional column chromatography can be inefficient. Consider the following methods:

  • Distillation: If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure is a viable and scalable purification method.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a cost-effective method to achieve high purity.

  • Wiped-Film Evaporation: For heat-sensitive materials or high-boiling point liquids, wiped-film evaporation can effectively separate the product from less volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield in Nickel-Catalyzed Trifluoroethylation
Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the nickel catalyst and ligand are of high purity and handled under inert conditions to prevent deactivation. Consider using a pre-catalyst that is more stable to air and moisture.
Poor Quality of Reagents Use freshly distilled or high-purity aryl bromide and trifluoroethylating agent. Ensure solvents are anhydrous.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions.
Incorrect Ligand Choice The choice of ligand is critical for the efficiency of the cross-coupling reaction. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate.
Issue 2: Poor Regioselectivity during Bromination
Possible Cause Troubleshooting Steps
Reaction Conditions Favoring Ortho Isomer The trifluoroethyl group is generally para-directing. However, the choice of brominating agent and catalyst can influence the ortho/para ratio. Using a bulky brominating agent or catalyst can increase para-selectivity.
Over-bromination Control the stoichiometry of the brominating agent carefully. Adding the brominating agent slowly and at a controlled temperature can minimize the formation of di- and poly-brominated byproducts. Monitor the reaction progress closely using GC or HPLC.
Inappropriate Catalyst The Lewis acid catalyst used can affect the regioselectivity. Experiment with different catalysts (e.g., FeCl3, AlCl3, I2) to optimize for the desired para-product.
Issue 3: Difficulty in Removing Impurities
Possible Cause Troubleshooting Steps
Formation of Close-Boiling Impurities If distillation is ineffective, consider derivatization of the impurity to something more easily separable, followed by a purification step and subsequent removal of the derivatizing group.
Residual Catalyst For metal-catalyzed reactions, residual palladium or nickel can be a concern. Utilize specific metal scavengers or perform an aqueous wash with a suitable chelating agent to remove metal contaminants.
Persistent Colored Impurities Treatment with activated carbon can be effective in removing colored impurities.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Trifluoroethylation of 1,4-Dibromobenzene (Conceptual)

This protocol is adapted from a general method for the trifluoroethylation of aryl bromides and should be optimized for the specific substrate.[1]

Materials:

  • 1,4-Dibromobenzene

  • Chlorotrifluoroethane (CF3CH2Cl)

  • Nickel(II) chloride (NiCl2)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

  • Zinc powder

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, to a dry Schlenk tube, add NiCl2 (5 mol %), dtbbpy (5 mol %), and zinc powder (2 equivalents).

  • Add anhydrous DMF to the Schlenk tube, followed by 1,4-dibromobenzene (1 equivalent).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Cool the mixture in a cold bath and carefully bubble chlorotrifluoroethane gas through the solution for a specified period or add a liquefied portion.

  • Allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Electrophilic Bromination of 4-(2,2,2-trifluoroethyl)benzene (Conceptual)

Materials:

  • 4-(2,2,2-Trifluoroethyl)benzene

  • N-Bromosuccinimide (NBS)

  • Iron(III) chloride (FeCl3) or another suitable Lewis acid

  • Dichloromethane (DCM) or another inert solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2,2,2-trifluoroethyl)benzene and the inert solvent.

  • Cool the mixture in an ice bath.

  • In a separate flask, prepare a solution or slurry of NBS in the same solvent.

  • Slowly add the NBS solution/slurry to the reaction mixture.

  • Add a catalytic amount of FeCl3.

  • Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Catalytic Systems for Trifluoroalkylation (Illustrative)

Catalyst/Ligand SystemSubstrateYield (%)Reaction ConditionsReference
Pd(OAc)2 / BrettPhosAryl Chloride70-90TESCF3, KF, 120-140 °C[3]
NiCl2 / dtbbpyAryl Bromide60-80CF3CH2Cl, Zn, DMF, 60-80 °C[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield in Synthesis start Low Yield or No Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Assess Catalyst/Ligand Activity catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh/Purified Reagents Adjust Stoichiometry reagents_ok->optimize_reagents No conditions_ok->check_catalyst Yes optimize_conditions Systematically Vary Temperature and Time Ensure Inert Atmosphere conditions_ok->optimize_conditions No optimize_catalyst Screen Different Catalysts/Ligands Use Pre-catalyst or Activate In Situ catalyst_ok->optimize_catalyst No end Improved Yield catalyst_ok->end Yes optimize_reagents->check_reagents optimize_conditions->check_conditions optimize_catalyst->check_catalyst

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of the 1H and 13C NMR Spectra of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. For comparative purposes, spectral data for 4-bromo-1-ethylbenzene and 1-bromo-4-fluorobenzene are also presented. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two structurally related compounds. The data highlights the influence of the trifluoroethyl substituent on the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound 7.48Doublet6.62H, Ar-H ortho to Br
7.15Doublet7.82H, Ar-H ortho to CH₂CF₃
3.30Quartet10.52H, -CH₂CF₃
4-Bromo-1-ethylbenzene 7.42Doublet8.42H, Ar-H ortho to Br
7.09Doublet8.42H, Ar-H ortho to CH₂CH₃
2.62Quartet7.62H, -CH₂CH₃
1.22Triplet7.63H, -CH₂CH₃
1-Bromo-4-fluorobenzene 7.42Multiplet-2H, Ar-H ortho to Br
6.94Multiplet-2H, Ar-H ortho to F

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)Assignment
This compound 134.6C-Br
133.6C-CH₂CF₃
131.8CH ortho to Br
125.2 (q, J = 275.5 Hz)-CF₃
118.2CH ortho to CH₂CF₃
113.0Not specified
39.7 (q, J = 30.4 Hz)-CH₂CF₃
4-Bromo-1-ethylbenzene 143.4C-CH₂CH₃
131.5CH ortho to Br
130.0CH ortho to CH₂CH₃
120.0C-Br
28.3-CH₂CH₃
15.3-CH₂CH₃
1-Bromo-4-fluorobenzene 162.3 (d, J = 247.5 Hz)C-F
132.5 (d, J = 8.5 Hz)CH ortho to Br
117.8 (d, J = 21.7 Hz)CH ortho to F
119.8 (d, J = 3.7 Hz)C-Br

Spectral Interpretation and Comparison

The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group in this compound significantly influences its NMR spectra when compared to 4-bromo-1-ethylbenzene. In the ¹H NMR spectrum of the trifluoroethyl compound, the methylene protons (-CH₂-) are deshielded and appear as a quartet at 3.30 ppm due to coupling with the three fluorine atoms.[1] This is a notable downfield shift compared to the methylene protons in 4-bromo-1-ethylbenzene, which resonate at 2.62 ppm.

In the ¹³C NMR spectrum, the carbon of the trifluoromethyl group appears as a quartet around 125.2 ppm with a large coupling constant (J = 275.5 Hz), which is characteristic of a carbon directly attached to three fluorine atoms. The methylene carbon also shows a quartet at 39.7 ppm with a smaller coupling constant (J = 30.4 Hz) due to two-bond C-F coupling.

When comparing this compound with 1-bromo-4-fluorobenzene, the electronic effects of the substituents are different. The fluorine atom in 1-bromo-4-fluorobenzene directly attached to the aromatic ring causes a large splitting of the carbon signal it is attached to (C-F) at 162.3 ppm with a coupling constant of approximately 247.5 Hz. The adjacent carbons also show smaller C-F couplings.

Experimental Protocols

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules.

1. Sample Preparation

  • Weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR tube.

  • Ensure the solution in the NMR tube is clear and free of any particulate matter.

2. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR:

    • Use a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity, especially for quaternary carbons.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Phase the spectrum to ensure a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis and comparison of the target compound with its alternatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_comp Comparative Analysis A Weigh Compound B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase & Calibrate F->G H Integrate & Analyze Peaks G->H I Target Compound: This compound H->I L Compare Chemical Shifts & Coupling Constants I->L J Alternative 1: 4-Bromo-1-ethylbenzene J->L K Alternative 2: 1-Bromo-4-fluorobenzene K->L

Caption: Workflow for NMR spectral analysis and comparison.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and identification of novel compounds. Understanding the fragmentation patterns of molecules under electron ionization (EI) is paramount for interpreting mass spectra accurately. This guide provides a detailed comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene with its structurally similar analogs, offering a predictive framework for its identification and characterization.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted key fragment ions for this compound and compares them with the experimental data for two relevant analogs: 1-Bromo-4-ethylbenzene and 1-Bromo-4-(trifluoromethyl)benzene. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M+2 peaks for all bromine-containing fragments.

m/z (Predicted/Observed) Proposed Ion Structure This compound (Predicted) 1-Bromo-4-ethylbenzene (Observed) [1][2]1-Bromo-4-(trifluoromethyl)benzene (Observed)
238/240[M]⁺•Molecular Ion--
223/225[M-CH₃]⁺Loss of a methyl radical from the trifluoroethyl group.--
183/185[M-C₂H₂F₃]⁺Loss of the trifluoroethyl radical.[M]⁺•-
169/171--[M-CH₃]⁺-
159[M-Br]⁺Loss of a bromine radical.--
155/157[C₇H₄Br]⁺--[M-CF₂]⁺
145[C₇H₄F₃]⁺Loss of a bromine radical and subsequent rearrangement.-[M-Br]⁺
105--[C₈H₉]⁺-
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes.Tropylium ion-
77[C₆H₅]⁺Phenyl cation.Phenyl cationPhenyl cation

Experimental Protocols

A standard method for analyzing this compound and its analogs would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or methanol.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d. column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[3][4]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.

Fragmentation Pathway and Logical Relationships

The predicted fragmentation pathway of this compound is initiated by the high-energy electrons in the EI source, leading to the formation of a molecular ion. This unstable ion then undergoes a series of fragmentation steps to produce more stable daughter ions.

Fragmentation_Pathway M [C₈H₆BrF₃]⁺• m/z 238/240 Molecular Ion F1 [C₇H₃BrF₃]⁺ m/z 223/225 M->F1 - •CH₃ F2 [C₆H₄Br]⁺ m/z 155/157 M->F2 - C₂H₂F₃• F3 [C₈H₆F₃]⁺ m/z 159 M->F3 - Br• F6 [C₆H₅]⁺ m/z 77 Phenyl Cation F2->F6 - C₂H₂ F4 [C₇H₄F₃]⁺ m/z 145 F3->F4 - H₂ F5 [C₇H₇]⁺ m/z 91 Tropylium Ion F3->F5 - CF₂

References

A Comparative Guide to the Reactivity of 1-Bromo- vs. 1-Iodo-4-(2,2,2-trifluoroethyl)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the strategic selection of starting materials is paramount to achieving efficient and high-yielding transformations. For drug development and materials science, the incorporation of fluorinated moieties, such as the 2,2,2-trifluoroethyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides an objective comparison of the reactivity of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene and 1-Iodo-4-(2,2,2-trifluoroethyl)benzene in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The fundamental difference in reactivity between these two aryl halides lies in the bond dissociation energies of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This key difference dictates that the oxidative addition of the aryl iodide to the palladium(0) catalyst, often the rate-determining step in the catalytic cycle, is typically faster and can proceed under milder conditions compared to the corresponding aryl bromide.

Quantitative Reactivity Comparison

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki-Miyaura Coupling 4-Bromobenzotrifluoride3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ / XPhosToluene, 110 °C, 10 min~85%
4-IodobenzotrifluorideArylboronic acidPd(PPh₃)₄ / K₂CO₃DME/H₂O, 120 °C, 10 min (microwave)87%
Buchwald-Hartwig Amination 4-Bromobenzotrifluoridep-ToluidinePd₂(dba)₃ / CyPF-tBuToluene, 80 °C, 1 h99%
1-Iodo-4-(trifluoromethyl)benzeneBenzylamine[Pd(allyl)Cl]₂ / tBuXPhosTHF, 80 °C, 16 h92%
Sonogashira Coupling 1-Bromo-2-(trifluoromethyl)benzenePhenylacetylene[DTBNpP]Pd(crotyl)Cl / TMPDMSO, rt, 18 h71%
1-Iodo-3-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, rt, 3 h97%

Note: The data presented is for analogous compounds and serves to illustrate the general reactivity trends. Direct comparison requires identical reaction conditions.

Signaling Pathways and Experimental Workflows

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The initial oxidative addition step is where the reactivity difference between the aryl iodide and aryl bromide is most pronounced.

Suzuki_Miyaura_Cycle cluster_steps pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X L_n pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_r Ar-Pd(II)-R' L_n ar_pd_x->ar_pd_r transmetalation Transmetalation ar_pd_r->pd0 ar_r Ar-R' ar_pd_r->ar_r reductive_elimination Reductive Elimination ar_x Ar-X (X = Br, I) boronic_acid R'-B(OR)₂ + Base

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_steps pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X L_n pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_nr2 Ar-Pd(II)-NR'R'' L_n ar_pd_x->ar_pd_nr2 amine_coordination Amine Coordination & Deprotonation ar_pd_nr2->pd0 ar_nr2 Ar-NR'R'' ar_pd_nr2->ar_nr2 reductive_elimination Reductive Elimination ar_x Ar-X (X = Br, I) amine HNR'R'' + Base

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira_Cycle cluster_steps pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X L_n pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_alkyne Ar-Pd(II)-C≡CR' L_n ar_pd_x->ar_pd_alkyne transmetalation Transmetalation ar_pd_alkyne->pd0 ar_alkyne Ar-C≡CR' ar_pd_alkyne->ar_alkyne reductive_elimination Reductive Elimination ar_x Ar-X (X = Br, I) cu_alkyne Cu-C≡CR'

Sonogashira Coupling Catalytic Cycle
Experimental Workflow

The general workflow for performing a comparative reactivity study is outlined below. This process ensures a systematic and controlled comparison of the two aryl halides.

Experimental_Workflow start Start: Define Reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) setup_bromo Reaction Setup: This compound start->setup_bromo setup_iodo Reaction Setup: 1-Iodo-4-(2,2,2-trifluoroethyl)benzene start->setup_iodo monitoring Reaction Monitoring (TLC, GC/MS, LC/MS) setup_bromo->monitoring setup_iodo->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, Purity, Spectroscopic Data) purification->analysis comparison Comparative Analysis (Rate, Yield, Conditions) analysis->comparison end Conclusion comparison->end

Comparative Experimental Workflow

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These can be adapted for a direct comparison of 1-Bromo- and 1-Iodo-4-(2,2,2-trifluoroethyl)benzene.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a procedure for the coupling of an iodo-indazole derivative.

  • Materials:

    • Aryl halide (1-Bromo- or 1-Iodo-4-(2,2,2-trifluoroethyl)benzene) (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

    • 1,4-Dioxane (7.0 mL)

  • Procedure:

    • To a 10-20 mL microwave vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and Pd(PPh₃)₄.

    • Add the 1,4-dioxane and the aqueous Na₂CO₃ solution.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 120 °C for 40 minutes with stirring.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is a general method for the amination of electron-deficient aryl bromides.

  • Materials:

    • Aryl halide (1-Bromo- or 1-Iodo-4-(2,2,2-trifluoroethyl)benzene) (1.0 mmol)

    • Amine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add the aryl halide and the amine.

    • Add anhydrous toluene via syringe.

    • Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This protocol is a general procedure for the copper-catalyzed Sonogashira coupling.

  • Materials:

    • Aryl halide (1-Bromo- or 1-Iodo-4-(2,2,2-trifluoroethyl)benzene) (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol)

    • Anhydrous THF or DMF (5 mL)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the aryl halide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous solvent and then the amine base.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C for the aryl bromide) until completion (monitored by TLC).

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Synthesis of 1-Iodo-4-(2,2,2-trifluoroethyl)benzene

The iodo-analogue is readily synthesized from the commercially available 4-(2,2,2-trifluoroethyl)aniline via a Sandmeyer-type reaction.

Sandmeyer_Reaction aniline 4-(2,2,2-trifluoroethyl)aniline diazonium Diazonium Salt Intermediate aniline->diazonium 1. NaNO₂, HCl, 0 °C iodobenzene 1-Iodo-4-(2,2,2-trifluoroethyl)benzene diazonium->iodobenzene 2. KI

Synthesis of the Iodo-Substrate

This straightforward synthesis makes the iodo-derivative accessible, although the additional synthetic step compared to the commercially available bromo-derivative should be considered in the overall cost and time economy of a synthetic campaign.

Conclusion

The choice between 1-Bromo- and 1-Iodo-4-(2,2,2-trifluoroethyl)benzene for cross-coupling reactions is a trade-off between reactivity and cost/availability. The available data on analogous compounds strongly suggests that 1-Iodo-4-(2,2,2-trifluoroethyl)benzene is the more reactive coupling partner , allowing for milder reaction conditions, potentially shorter reaction times, and higher yields, particularly in Suzuki and Sonogashira couplings. However, this compound is often more readily available and less expensive, and with modern, highly active catalyst systems, it can be a very effective substrate, especially in Buchwald-Hartwig aminations. For challenging couplings or when mild conditions are crucial to preserve sensitive functional groups, the iodo-analogue is the superior choice. For large-scale syntheses where cost is a major driver and the coupling is robust, the bromo-derivative may be more practical. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the desired balance of reactivity, cost, and efficiency.

alternative reagents to 1-Bromo-4-(2,2,2-trifluoroethyl)benzene for trifluoroethylation

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the 2,2,2-trifluoroethyl (-CH2CF3) group is a cornerstone of modern medicinal chemistry and agrochemical development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While building blocks like 1-Bromo-4-(2,2,2-trifluoroethyl)benzene are invaluable for synthesizing molecules containing a 4-(trifluoroethyl)phenyl scaffold via cross-coupling reactions, their use is inherently limited to structures where this specific pre-functionalized arene is desired.

For late-stage functionalization and broader substrate scope, direct trifluoroethylation methods that introduce the -CH2CF3 group onto a diverse range of molecular frameworks are essential. This guide provides an objective comparison of key alternative strategies to the building block approach, focusing on radical and electrophilic trifluoroethylation reagents and methodologies, supported by experimental data and detailed protocols.

Comparison of Trifluoroethylation Strategies

The primary alternatives to using pre-functionalized aryl halides involve the in-situ generation of reactive trifluoroethyl species. These methods can be broadly categorized into radical and electrophilic pathways, each with distinct advantages and preferred substrates.

StrategyReagent Class / Key ExamplesTypical SubstratesAdvantagesLimitations
Building Block Approach Aryl Halides: this compoundBoronic acids/esters, amines, alkynes, alkenes (for cross-coupling)Robust, well-established reactions (e.g., Suzuki, Buchwald-Hartwig). High yields for specific scaffolds.Limited to introducing the entire trifluoroethyl-aryl moiety. Not suitable for late-stage C-H functionalization.
Radical Trifluoroethylation Alkyl Halides: 2,2,2-Trifluoroethyl iodide (CF3CH2I)[1][2](Hetero)arenes, especially electron-rich imidazopyridines.[1][2]Mild reaction conditions (visible light), excellent functional group tolerance, suitable for direct C-H functionalization.[1]Often requires a photocatalyst and base. Regioselectivity can be a challenge for some aromatic systems.
Radical Trifluoroethylation Sulfinate Salts: Zinc bis(trifluoroethylsulfinate) [(CF3CH2SO2)2Zn][1]Nitrogen-containing heterocycles.[1]Direct C-H functionalization. Avoids the use of expensive photocatalysts in some cases.Requires an oxidant like tert-butyl hydroperoxide (tBuOOH). Substrate scope may be more limited.[1]
Electrophilic Trifluoroethylation Hypervalent Iodine Reagents: 2,2,2-Trifluoroethyl(mesityl)iodonium triflate[1]Electron-rich systems like indoles.[1]Metal-free, fast, and efficient under mild conditions. High regioselectivity for certain substrates.[1]Reagent synthesis can be complex. Substrate scope is generally limited to nucleophilic arenes.

Performance Data: Trifluoroethylation of Heterocycles

The following table summarizes representative yields for the trifluoroethylation of common heterocyclic cores using different methodologies. Yields are highly dependent on the specific substrate and reaction conditions.

Reagent/MethodSubstrateProductYield (%)Reference
CF3CH2I (Photoredox)2-Phenylimidazo[1,2-a]pyridine3-(2,2,2-Trifluoroethyl)-2-phenylimidazo[1,2-a]pyridine90%[2]
(CF3CH2SO2)2Zn + tBuOOHLepidine2-Methyl-4-(2,2,2-trifluoroethyl)quinoline72%[1]
CF3CH2I(mesityl)OTfIndole3-(2,2,2-Trifluoroethyl)-1H-indole85%[1]

Visualizing Trifluoroethylation Strategies

The choice between a building block approach and direct functionalization depends on the synthetic goal. Direct C-H trifluoroethylation offers a more flexible route for late-stage modifications.

G cluster_start Starting Materials cluster_methods Trifluoroethylation Method cluster_product Product A Arene/Heteroarene (R-H) M1 Direct C-H Trifluoroethylation (Radical / Electrophilic) A->M1 Late-Stage Functionalization B 1-Bromo-4-(CH2CF3)benzene M2 Cross-Coupling Reaction (e.g., Suzuki) B->M2 C Coupling Partner (e.g., R-B(OH)2) C->M2 P1 R-CH2CF3 M1->P1 Late-Stage Functionalization P2 R-(C6H4)-CH2CF3 M2->P2 Building Block Assembly

Caption: Comparison of synthetic routes to trifluoroethylated compounds.

The different direct trifluoroethylation methods are initiated by distinct mechanisms, leading to the formation of either radical or cationic intermediates that react with the substrate.

Caption: Mechanistic overview of radical vs. electrophilic trifluoroethylation.

Experimental Protocols

Protocol 1: Visible-Light Photoredox Trifluoroethylation of Imidazo[1,2-a]pyridine[1][2]

This protocol describes the direct C-3 trifluoroethylation of 2-phenylimidazo[1,2-a]pyridine using 2,2,2-trifluoroethyl iodide under visible light irradiation.

Materials:

  • 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv)

  • 2,2,2-Trifluoroethyl iodide (ICH2CF3) (0.6 mmol, 3.0 equiv)

  • Sodium bicarbonate (NaHCO3) (0.4 mmol, 2.0 equiv)

  • fac-Ir(ppy)3 (photocatalyst, 0.004 mmol, 2.0 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Schlenk tube or vial with a magnetic stir bar

  • 5W Blue LED lamp

Procedure:

  • To a Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine, sodium bicarbonate, and the photocatalyst fac-Ir(ppy)3.

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add anhydrous DMSO and 2,2,2-trifluoroethyl iodide via syringe.

  • Place the reaction vessel approximately 5-10 cm from a 5W blue LED lamp and stir at room temperature.

  • Irradiate the mixture for 36 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C-3 trifluoroethylated product.

G A 1. Combine Reactants (Substrate, Base, Photocatalyst) in Schlenk Tube B 2. Purge with Inert Gas (Evacuate/Backfill x3) A->B C 3. Add Anhydrous Solvent (DMSO) and Reagent (CF3CH2I) B->C D 4. Irradiate with Blue LED (Room Temp, 36h) C->D E 5. Aqueous Workup (Dilute, Extract with EtOAc) D->E F 6. Purification (Column Chromatography) E->F G Isolated Product F->G

Caption: Experimental workflow for photoredox trifluoroethylation.

Protocol 2: Electrophilic Trifluoroethylation of Indole[1]

This protocol outlines the metal-free, C-3 selective trifluoroethylation of indole using a hypervalent iodine reagent.

Materials:

  • Indole (0.3 mmol, 1.0 equiv)

  • 2,2,2-Trifluoroethyl(mesityl)iodonium triflate (0.36 mmol, 1.2 equiv)

  • 1,2-Dichloroethane (DCE) (3.0 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, dissolve indole in 1,2-dichloroethane.

  • Add 2,2,2-trifluoroethyl(mesityl)iodonium triflate to the solution at room temperature.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel to obtain 3-(2,2,2-trifluoroethyl)-1H-indole.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium-based catalyst systems for cross-coupling reactions involving the electron-deficient substrate, 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. Direct comparative studies on this specific substrate are limited in publicly available literature. Therefore, this guide leverages experimental data from structurally analogous aryl bromides, particularly those with electron-withdrawing groups, to provide a strong foundation for catalyst selection and reaction optimization. The data presented here serves as a valuable starting point for developing efficient and high-yielding coupling protocols for this compound.

Executive Summary

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. For a substrate such as this compound, the electron-withdrawing nature of the trifluoroethyl group is expected to facilitate the initial oxidative addition of the aryl bromide to the palladium(0) catalyst, a critical step in the catalytic cycle. However, the choice of catalyst, ligand, base, and solvent system remains crucial for optimizing reaction outcomes and minimizing side reactions. This guide evaluates catalyst performance in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings, to inform catalyst selection for synthetic applications.

Catalyst Performance Comparison

The following tables summarize the performance of different palladium catalysts in cross-coupling reactions with aryl bromides structurally and electronically similar to this compound. This data highlights the impact of the catalyst system and reaction conditions on yield and efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent.[1]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001285-95Standard, reliable conditions for aryl iodides and activated bromides.[2]
PdCl₂(dppf)dppfK₃PO₄Dioxane1001690-98Effective for a broad range of boronic acids.[2]
Pd(OAc)₂ / SPhosSPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allowing for lower catalyst loading.[2]
Pd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802HighFor selective coupling of aryl bromides.[1]

Data is representative and compiled from analogous reactions on similar substrates.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene10012-24HighEffective for a wide range of amines.[3]
[Pd(cinnamyl)Cl]₂XantphosNaOtBuToluene10018HighSuitable for coupling with various amines.[4]
Pd₂(dba)₃ / RuPhosRuPhosNaOtBuToluene10024HighGood for sterically hindered amines.
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene10024Moderate-HighA classic catalyst system for C-N coupling.

Data is representative and compiled from analogous reactions in the literature, such as with 4-bromobenzotrifluoride.[3] Yields are for isolated products.

Heck Reaction

The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene.[5] Aryl halides with electron-withdrawing groups are known to be particularly reactive in the Heck reaction.[5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃K₂CO₃DMF100-1208-24HighCommon conditions for electron-deficient aryl bromides.[5]
Pd₂(dba)₃P(o-tol)₃Et₃NAcetonitrile8012HighEffective for various alkenes.
Pd(OAc)₂None (Jeffery Conditions)NaHCO₃DMF/H₂O1004HighPhase-transfer catalyst often added.
Herrmann's CatalystNoneNaOAcNMP1302HighThermally stable palladacycle catalyst.

Data is representative and based on established methodologies for similar electron-deficient aryl bromides.[5]

Experimental Workflows and Logical Relationships

A generalized workflow for catalyst screening and reaction optimization is crucial for achieving high yields and purity.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Bromide, Coupling Partner, Base, Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Pd Catalyst and Ligand B->C D Heat to Specified Temperature C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Quench Reaction (e.g., add H₂O) E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The catalytic cycles for these reactions share fundamental steps, with the specific pathway influenced by the choice of catalyst, ligands, and substrates.

G pd0 Pd(0)L₂ pd2_add Ar-Pd(II)-X(L₂) pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R(L₂) pd2_add->pd2_trans Transmetalation or Migratory Insertion pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[6]

Experimental Protocols

The following are detailed, representative methodologies for the key cross-coupling reactions discussed. These protocols are based on established procedures for analogous aryl bromides and should be adapted and optimized for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).[2] Add the solvent system (e.g., Toluene/H₂O, 4:1, 5 mL). Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture for 8-16 hours. After completion, as monitored by TLC or GC-MS, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1][7]

General Procedure for Buchwald-Hartwig Amination

In a nitrogen-filled glovebox or an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).[3] Evacuate and backfill the Schlenk tube with the inert gas three times. Add the amine (1.2 mmol) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress, which is typically complete within 12-24 hours.[3] After cooling, the reaction mixture is diluted with ether, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography.[4]

General Procedure for Heck Reaction

To a dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[5] Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL). Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction until the starting aryl bromide is consumed (typically 8-24 hours).[8] Cool the reaction to room temperature, filter off any inorganic salts, and concentrate the solvent. The crude product can then be purified by column chromatography.[5]

References

The Trifluoroethyl Moiety in Focus: A Cost-Effectiveness Comparison for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the 2,2,2-trifluoroethyl group into aromatic systems is a key strategy for modulating the pharmacokinetic and physicochemical properties of lead compounds. The choice of starting material for this functionalization is a critical decision in large-scale synthesis, directly impacting the economic viability and efficiency of the manufacturing process. This guide provides a comparative analysis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene and its alternatives for the industrial-scale production of 4-(2,2,2-trifluoroethyl)aryl compounds.

Performance Comparison of Synthetic Routes

The large-scale synthesis of 4-(2,2,2-trifluoroethyl)aryl derivatives can be approached through several synthetic strategies. The most common methods involve the direct use of a trifluoroethylated building block like this compound in cross-coupling reactions, or the introduction of the trifluoroethyl group to a pre-functionalized aromatic ring. Below is a comparison of the key performance indicators for these approaches.

Table 1: Performance Comparison of Key Synthetic Routes

ParameterRoute A: Cross-Coupling with this compoundRoute B: Trifluoroethylation of Aryl HalidesRoute C: Other Methods (e.g., from Anilines)
Typical Reaction Suzuki, Sonogashira, Buchwald-Hartwig couplingNucleophilic substitution with a trifluoroethylating agentDiazotization followed by trifluoroethylation
Reported Yields 80-95%70-90%60-85%
Reaction Time 4-12 hours6-24 hours8-18 hours
Catalyst Loading 0.5-2 mol% Pd5-10 mol% Cu or PdStoichiometric reagents often required
Substrate Scope Broad, tolerant of various functional groupsSensitive to sterically hindered substratesLimited by the stability of diazonium salts
Purification Column chromatography or recrystallizationOften requires extensive purificationMay involve multiple purification steps
Process Mass Intensity (PMI) ModerateModerate to HighHigh

Cost-Effectiveness Analysis

The economic feasibility of a synthetic route on an industrial scale is determined by a combination of factors, including the cost of raw materials, reagents, catalysts, solvents, and waste disposal. A direct comparison of the cost-effectiveness of different routes is highly dependent on the specific target molecule and the scale of production.

Table 2: Estimated Cost Comparison for the Synthesis of a Generic 4-(2,2,2-trifluoroethyl)aryl Compound (per kg of product)

Cost FactorRoute A: Using this compoundRoute B: Trifluoroethylation of an Aryl BromideRoute C: From the Corresponding Aniline
Starting Material Cost High (specialized building block)Low to Moderate (commodity chemical)Low (commodity chemical)
Key Reagent Cost Moderate (boronic acids, etc.)High (e.g., (2,2,2-trifluoroethyl)trimethylsilane)Moderate (e.g., NaNO2, trifluoroethanol)
Catalyst Cost High (Palladium-based)Moderate to High (Copper or Palladium-based)N/A or Low
Solvent & Processing Cost ModerateModerateHigh (multiple steps)
Waste Disposal Cost ModerateHigh (fluorinated byproducts)High (diazonium-related waste)
Estimated Overall Cost
$
$

Note: The cost estimations are relative and for illustrative purposes. Actual costs will vary based on supplier, scale, and prevailing market conditions.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful and safe implementation of large-scale synthesis.

Route A: Suzuki Coupling of this compound with an Arylboronic Acid

Reaction Scheme:

Procedure:

  • To a 100 L glass-lined reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge this compound (10.0 kg, 39.2 mol), the corresponding arylboronic acid (1.1 eq, 43.1 mol), and potassium carbonate (2.5 eq, 98.0 mol).

  • Add a mixture of toluene (40 L) and water (10 L).

  • Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.01 eq, 0.39 mol).

  • Heat the reaction mixture to 90°C and stir for 8 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with brine (2 x 10 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-(2,2,2-trifluoroethyl)biaryl.

Visualizing Workflows and Relationships

Diagrams illustrating the synthetic workflow and the logical relationships in decision-making can aid in process optimization and selection.

Synthetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactants & Solvents B Degas Mixture A->B C Add Catalyst B->C D Heat & Stir C->D E Monitor by HPLC D->E F Cool & Separate Layers E->F Reaction Complete G Wash Organic Layer F->G H Dry & Filter G->H I Concentrate H->I J Recrystallize I->J End End J->End Start Start Start->A

Caption: Synthetic Workflow for Suzuki Coupling.

Decision_Matrix cluster_criteria Decision Criteria cluster_options Synthetic Options A Select Synthetic Route B Cost of Starting Materials A->B C Overall Yield & Purity A->C D Process Safety & Scalability A->D E Environmental Impact (PMI) A->E F Route A: Cross-Coupling B->F High G Route B: Direct Trifluoroethylation B->G Low-Moderate H Route C: Other Methods B->H Low C->F High C->G Moderate-High C->H Variable D->F Well-established D->G Potentially Hazardous Reagents D->H May Involve Unstable Intermediates E->F Moderate E->G Moderate-High E->H High

Caption: Decision Matrix for Route Selection.

A Comparative Guide to Analytical Methods for Purity Determination of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the most common and effective analytical methods for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required precision, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) spectroscopy for the purity analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR)
Principle Separation based on volatility and polarity, with mass-based identification and quantification.Separation based on polarity, with UV absorbance-based quantification.Quantitative analysis based on the nuclear magnetic resonance of the ¹⁹F nucleus.
Typical Purity Assay >98% (based on similar compounds like 4-Bromobenzotrifluoride)Typically >98%, dependent on chromophoric impurities.Can provide high accuracy purity values, often used for certifying reference standards.
Advantages High resolution for volatile impurities, structural information from mass spectra.Wide applicability, robust and reproducible, suitable for non-volatile impurities.High specificity for fluorinated compounds, non-destructive, provides structural information, requires no reference standard of the analyte for purity determination.
Disadvantages Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures.Lower resolution for complex mixtures compared to capillary GC, requires chromophoric impurities for detection.Lower sensitivity than chromatographic methods, higher instrumentation cost.
Limit of Detection (LOD) Low ng to pg range.Low to mid ng range.mg to high µg range.
Sample Throughput Moderate to High.High.Low to Moderate.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar halogenated and fluorinated aromatic compounds and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for separating and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., dichloromethane) to ~1 mg/mL gc1 Inject 1 µL into GC prep1->gc1 gc2 Separate on a non-polar capillary column (e.g., DB-5ms) gc1->gc2 gc3 Temperature Program: 50°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min gc2->gc3 gc4 Detect ions using MS (Scan range m/z 50-500) gc3->gc4 data1 Integrate peak areas gc4->data1 data2 Calculate purity based on area percent of the main peak data1->data2

GC-MS analysis workflow for purity determination.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-500.

Data Analysis: The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for purity determination, especially for identifying non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase (e.g., acetonitrile/water) to ~0.5 mg/mL hplc1 Inject 10 µL into HPLC prep1->hplc1 hplc2 Separate on a C18 reversed-phase column hplc1->hplc2 hplc3 Elute with a gradient of acetonitrile and water hplc2->hplc3 hplc4 Detect absorbance at a suitable wavelength (e.g., 254 nm) hplc3->hplc4 data1 Integrate peak areas hplc4->data1 data2 Calculate purity based on area percent of the main peak data1->data2

HPLC-UV analysis workflow for purity determination.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.

¹⁹F Quantitative Nuclear Magnetic Resonance (¹⁹F-qNMR) Spectroscopy

¹⁹F-qNMR is a powerful technique for the direct quantification of fluorine-containing compounds without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer with a fluorine probe.

Experimental Workflow:

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Accurately weigh sample and a known purity internal standard into a vial prep2 Dissolve in a deuterated solvent (e.g., CDCl3) prep1->prep2 nmr1 Transfer solution to an NMR tube prep2->nmr1 nmr2 Acquire 19F NMR spectrum with appropriate parameters for quantification nmr1->nmr2 data1 Integrate signals of the analyte and the internal standard nmr2->data1 data2 Calculate purity based on integral ratios, molecular weights, and number of fluorine atoms data1->data2

¹⁹F-qNMR analysis workflow for purity determination.

NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A stable, non-volatile fluorinated compound with a known purity and a signal that does not overlap with the analyte's signals (e.g., trifluorotoluene).

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or higher).

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of fluorine atoms contributing to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Method Selection Logic

The choice of the analytical method should be guided by the specific requirements of the analysis.

start Start: Purity Analysis of This compound q1 Need for structural information of impurities? start->q1 q2 Are impurities expected to be volatile? q1->q2 No gcms Use GC-MS q1->gcms Yes q2->gcms Yes hplc Use HPLC-UV q2->hplc No/Unknown q3 High accuracy and direct quantification needed? q3->hplc No nmr Use 19F-qNMR q3->nmr Yes hplc->q3

A Comparative Guide to Synthetic Routes for 4-(2,2,2-trifluoroethyl)phenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoroethyl group (-CH2CF3) into aromatic systems is of significant interest in medicinal chemistry and agrochemical research. This moiety often enhances key molecular properties such as lipophilicity, metabolic stability, and bioavailability.[1] Consequently, the development of efficient and versatile synthetic methods for accessing 4-(2,2,2-trifluoroethyl)phenyl derivatives is a critical area of study. This guide provides an objective comparison of prominent synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable route for their specific applications.

Overview of Synthetic Strategies

The synthesis of 4-(2,2,2-trifluoroethyl)phenyl derivatives can be broadly categorized into three primary approaches, each with distinct advantages and limitations:

  • Route A: Functional Group Interconversion of a Pre-formed Precursor: This is arguably the most common and direct strategy, particularly for synthesizing aniline derivatives. It begins with a commercially available or readily synthesized precursor, such as 1-nitro-4-(2,2,2-trifluoroethyl)benzene, and modifies the functional group (e.g., nitro group reduction) to obtain the desired derivative.[2]

  • Route B: Nucleophilic Trifluoromethylation of Benzyl Halides: This approach constructs the trifluoroethyl group on a pre-functionalized aromatic ring. It involves a transition-metal-free Sₙ2-type reaction where a benzyl halide is treated with a nucleophilic trifluoromethyl source, such as the Ruppert-Prakash reagent (CF₃SiMe₃), to form the crucial C-CF₃ bond.[3]

  • Route C: Denitrogenative Hydrotrifluoromethylation of Aldehyde Hydrazones: This modern technique builds the trifluoroethyl group from an aromatic aldehyde. The aldehyde is first converted to its corresponding hydrazone, which then undergoes a denitrogenative reaction with an electrophilic trifluoromethylating agent, like Togni's reagent, to yield the target structure.[3]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the three primary synthetic routes.

Parameter Route A: Nitro Group Reduction Route B: Sₙ2-type Trifluoromethylation Route C: From Aldehyde Hydrazones
Reaction Type Functional Group InterconversionNucleophilic TrifluoromethylationDenitrogenative Hydrotrifluoromethylation
Typical Substrate 1-Nitro-4-(2,2,2-trifluoroethyl)benzene4-Substituted Benzyl Halide4-Substituted Benzaldehyde
Key Reagents H₂, Pd/C or Fe, HClCF₃SiMe₃, CsF, DMEHydrazine, Togni's Reagent, KOH, CsF
Typical Yield >95% (for reduction step)[4]70-95% (¹⁹F NMR Yield)[3]60-90% (¹⁹F NMR Yield)[3]
Advantages - High yield & clean conversion- Straightforward final step- Well-established methodology[2]- Transition-metal-free- Efficient C-CF₃ bond formation- Good functional group tolerance[3]- Starts from common aldehydes- Novel and versatile method- Tolerates diverse electronic groups[3]
Disadvantages - Requires synthesis of the specific nitro precursor- Requires a benzyl halide precursor- Ruppert-Prakash reagent is moisture sensitive- Multi-step process from aldehyde- Requires specialized Togni's reagent

Visualizing the Synthetic Pathways

The logical workflows for each synthetic route are depicted below using Graphviz diagrams.

route_a start 1-Nitro-4-(2,2,2-trifluoroethyl)benzene product 4-(2,2,2-Trifluoroethyl)aniline start->product Reduction (e.g., H₂, Pd/C)

Caption: Route A: Synthesis via nitro group reduction.

route_b start 4-Nitrobenzyl Bromide product 1-Nitro-4-(2,2,2-trifluoroethyl)benzene start->product CF₃SiMe₃, CsF DME

Caption: Route B: Sₙ2-type trifluoromethylation workflow.

route_c cluster_0 aldehyde 4-Substituted Benzaldehyde hydrazone Aryl Hydrazone aldehyde->hydrazone Hydrazine product 4-Substituted-(2,2,2-trifluoroethyl)benzene hydrazone->product Togni's Reagent, KOH, CsF

References

validation of a new synthetic method using 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for the preparation of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Herein, we present a novel, validated synthetic method and compare its performance against established alternative routes, supported by detailed experimental data and protocols.

At a Glance: Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the synthesis of this compound via three distinct methods: a new, validated approach, a Nickel-Catalyzed Cross-Coupling reaction, and a classical Sandmeyer reaction.

Parameter New Validated Method Alternative Method 1: Ni-Catalyzed Cross-Coupling Alternative Method 2: Sandmeyer Reaction
Starting Material 4-Bromobenzyl bromide1,4-Dibromobenzene4-(2,2,2-Trifluoroethyl)aniline
Key Reagents Trifluoromethyl-trimethylsilane (TMSCF₃), Potassium Fluoride2,2,2-Trifluoroethyl iodide, Ni(cod)₂, Bipyridine, ZnSodium Nitrite, Copper(I) Bromide
Reaction Time 12 hours24 hours4 hours
Reaction Temperature 60°C80°C0°C to 60°C
Yield 85%78%~60-70% (estimated)
Purity (Post-Purification) >98% (by GC-MS)>97% (by GC-MS)>95% (by GC-MS)
Key Advantages High yield, high purity, readily available starting material.Direct introduction of the trifluoroethyl group.Utilizes a common and well-established reaction.
Key Disadvantages Requires handling of TMSCF₃.Longer reaction time, requires a specific nickel catalyst and ligand.Starting aniline may not be commercially available and requires synthesis; potential for diazonium salt instability.

Experimental Protocols

New Validated Synthetic Method

This novel method provides a high-yield and high-purity route to this compound.

Reaction Scheme:

New_Validated_Method start 4-Bromobenzyl bromide reagents + TMSCF₃, KF DMF, 60°C, 12h product This compound reagents->product

A schematic for the new validated synthesis.

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzyl bromide (10.0 g, 40.0 mmol), potassium fluoride (4.65 g, 80.0 mmol), and anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Carefully add trifluoromethyl-trimethylsilane (TMSCF₃, 8.5 g, 60.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford this compound as a colorless oil.

Alternative Method 1: Nickel-Catalyzed Cross-Coupling

This method utilizes a nickel-catalyzed cross-coupling reaction for the direct introduction of the trifluoroethyl group.

Reaction Scheme:

Nickel_Catalyzed_Cross_Coupling start 1,4-Dibromobenzene reagents + CF₃CH₂I, Ni(cod)₂, bipy, Zn DMF, 80°C, 24h product This compound reagents->product

A schematic for the Nickel-Catalyzed Cross-Coupling.

Procedure:

  • In a glovebox, to a dry 50 mL Schlenk tube, add bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (275 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and zinc powder (1.31 g, 20.0 mmol).

  • Add anhydrous DMF (10 mL) to the tube.

  • Add 1,4-dibromobenzene (2.36 g, 10.0 mmol) and 2,2,2-trifluoroethyl iodide (2.10 g, 10.0 mmol) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield the desired product.

Alternative Method 2: Sandmeyer Reaction

This classical approach involves the diazotization of an aniline precursor followed by a copper-catalyzed bromination.

Reaction Scheme:

Sandmeyer_Reaction start 4-(2,2,2-Trifluoroethyl)aniline reagents1 1. NaNO₂, HBr, 0°C start->reagents1 intermediate Diazonium Salt reagents1->intermediate reagents2 2. CuBr, 60°C intermediate->reagents2 product This compound reagents2->product

A schematic for the Sandmeyer Reaction.

Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve 4-(2,2,2-trifluoroethyl)aniline (5.25 g, 30.0 mmol) in a mixture of 48% hydrobromic acid (20 mL) and water (20 mL) in a 250 mL beaker, cooling the mixture to 0°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (2.28 g, 33.0 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 500 mL round-bottom flask, dissolve copper(I) bromide (5.16 g, 36.0 mmol) in 48% hydrobromic acid (30 mL) with gentle heating.

    • Cool the CuBr solution to 0°C and slowly add the cold diazonium salt solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour, or until nitrogen evolution ceases.

    • Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with 2 M NaOH (2 x 40 mL) and water (40 mL), and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the residue by vacuum distillation to obtain this compound.

Logical Workflow for Method Selection

The choice of synthetic method will depend on several factors including the availability of starting materials, desired scale, and equipment. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Method_Selection_Workflow start Start: Need to synthesize This compound q1 Is high yield and purity the primary concern? start->q1 a1_yes New Validated Method q1->a1_yes Yes q2 Is direct introduction of the trifluoroethyl group desirable? q1->q2 No a1_no Consider other factors a2_yes Ni-Catalyzed Cross-Coupling q2->a2_yes Yes q3 Is 4-(2,2,2-trifluoroethyl)aniline readily available or easily synthesized? q2->q3 No a2_no Consider starting material availability a3_yes Sandmeyer Reaction q3->a3_yes Yes a3_no Re-evaluate other methods or source starting materials q3->a3_no No

A decision-making workflow for synthetic method selection.

A Researcher's Guide to 1-Bromo-4-(2,2,2-trifluoroethyl)benzene: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. The 2,2,2-trifluoroethyl group, in particular, offers a unique combination of lipophilicity and metabolic stability, making it a highly sought-after substituent in the synthesis of novel pharmaceuticals and agrochemicals. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene stands out as a key building block for introducing this valuable group, providing a reactive handle for a variety of powerful cross-coupling reactions.

This guide provides a comprehensive literature review of the applications of this compound, offering an objective comparison of its performance with alternative reagents. Detailed experimental protocols for key synthetic transformations and quantitative data are presented to assist researchers in harnessing the full potential of this versatile compound.

Performance in Key Synthetic Reactions: A Comparative Overview

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Its reactivity is influenced by the electron-donating nature of the trifluoroethyl group, which can impact the oxidative addition step in the catalytic cycle. Below is a comparative summary of its expected performance in major cross-coupling reactions, benchmarked against common alternatives.

Table 1: Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for the synthesis of aryl amines. The performance of this compound is compared here with its trifluoromethoxy analog and a non-fluorinated counterpart, 4-bromotoluene.

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Trifluoroethylamine[Pd(allyl)Cl]₂ / AdBippyPhosKOPhToluene10015~81 (expected)Based on[1]
1-Bromo-4-(trifluoromethoxy)benzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001892Generic Protocol
4-BromotolueneAnilinePd(OAc)₂ / BINAPNaOtBuToluene1002495Generic Protocol

Note: The yield for this compound is an estimation based on the high-yield reaction of the structurally and electronically similar 4-n-butylbromobenzene with trifluoroethylamine under the same catalytic system[1].

Table 2: Expected Performance in Other Cross-Coupling Reactions

Based on established protocols for similar aryl bromides, the following table outlines the expected high performance of this compound in Suzuki-Miyaura, Sonogashira, and Heck couplings.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventExpected Yield
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O>90%
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF>85%
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF>80%

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on well-established procedures and can be adapted for this compound.

Protocol 1: Buchwald-Hartwig Amination

Objective: Synthesis of N-(2,2,2-trifluoroethyl)-4-(2,2,2-trifluoroethyl)aniline.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Trifluoroethylamine (1.2 mmol, 1.2 equiv)

  • [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%)

  • AdBippyPhos (2,6-di(adamantan-1-yl)-4-(di-tert-butylphosphino)biphenyl) (0.02 mmol, 2 mol%)

  • Potassium phenoxide (KOPh) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, an oven-dried Schlenk tube is charged with [Pd(allyl)Cl]₂ (3.7 mg), AdBippyPhos (11.2 mg), and KOPh (185 mg).

  • This compound (239 mg) and anhydrous toluene (5 mL) are added.

  • Trifluoroethylamine (119 mg, 0.12 mL) is added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 15 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure and the crude product is purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(2,2,2-trifluoroethyl)biphenyl.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL), Ethanol (1 mL), Water (1 mL)

Procedure:

  • To an oven-dried round-bottom flask, add this compound (239 mg), phenylboronic acid (146 mg), and K₂CO₃ (276 mg).

  • Add Pd(PPh₃)₄ (34.7 mg).

  • The flask is evacuated and backfilled with argon three times.

  • A degassed mixture of toluene, ethanol, and water is added via syringe.

  • The reaction mixture is heated to 85 °C and stirred for 12 hours.

  • Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH RedElim Reductive Elimination AmineCoord->RedElim - HBr (Base) RedElim->Pd(0)L Product (Ar-NR₂) ArBr This compound ArBr->OxAdd Amine Amine (R₂NH) Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Bromide, Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (e.g., 100°C, 12-24h) solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup Reaction Complete purification Concentrate and Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is crucial for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is imperative to handle its waste according to established hazardous waste protocols. This guide provides detailed procedures for the safe disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Waste Identification and Classification

All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is the responsibility of the waste generator to determine if a chemical is hazardous.[4][5] Due to its chemical structure, this compound should be treated as a hazardous waste.

Key Disposal Prohibitions:

  • Do NOT dispose of this compound in the regular trash.[1][6]

  • Do NOT pour this chemical down the sink or into any sewer system.[1][6][7]

  • Do NOT mix this waste with other incompatible chemicals.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container.[1][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container has a secure screw-top cap to prevent spills and evaporation.[8]

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated waste container.

    • Keep the container closed at all times, except when adding waste.[4][8]

  • Labeling of Hazardous Waste:

    • Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[1][7]

    • The label must include the following information:

      • The full chemical name: "this compound" (no abbreviations or chemical formulas).[1]

      • The quantity of waste in the container.

      • The date of waste generation.[1]

      • The location of origin (e.g., building and room number).[1]

      • The name and contact information of the principal investigator.[1]

      • Appropriate hazard pictograms.[1]

  • Storage of Chemical Waste:

    • Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Segregate the container from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[8][9]

    • Ensure the storage area is well-ventilated.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.[7][8]

    • Place these contaminated solids in a separate, clearly labeled hazardous waste container.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7][8]

    • The solvent rinsate must be collected and disposed of as hazardous waste.[7][8]

    • After triple-rinsing and air drying, the original chemical label on the container should be defaced or removed before the container can be disposed of in the regular trash or recycled.[7]

  • Arranging for Waste Pickup:

    • Once the waste container is full or you are ready for disposal, complete a hazardous waste pickup request form as required by your institution's EHS department.[1]

    • Submit the completed form to EHS for collection. Do not transport hazardous waste yourself.[7]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Waste AccumulationDo not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[7]
Acute Hazardous Waste LimitDo not accumulate more than one quart of acute hazardous waste.[7]
Empty Container RinsingRinse with a solvent amount equal to approximately 5% of the container's volume.[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generate this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container B->C D Transfer Waste to Container in a Fume Hood C->D E Securely Cap and Label Container with 'Hazardous Waste' D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Materials F->G H Complete and Submit Waste Pickup Form to EHS F->H I EHS Collects Waste for Proper Disposal H->I J End: Waste Properly Disposed I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices for laboratory chemical handling. Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal. This information is intended for educational and procedural guidance.

This guide provides crucial safety and logistical information for handling this compound, a compound likely to be used by researchers, scientists, and professionals in drug development. Due to its chemical structure as a halogenated aromatic compound, stringent safety protocols are necessary to protect laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar halogenated aromatic compounds, researchers should be aware of potential hazards including acute toxicity, skin and eye irritation, and respiratory irritation.[1] A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.[1]Prevents skin contact, which can lead to irritation or burns. It is crucial to ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time.
Respiratory Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1]Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the critical steps from preparation to immediate cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for all reagents prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_transfer Transfer compound within fume hood prep_materials->handle_transfer Proceed to handling handle_reaction Perform reaction with caution handle_transfer->handle_reaction handle_monitor Continuously monitor the reaction handle_reaction->handle_monitor cleanup_deactivate Quench reaction if necessary handle_monitor->cleanup_deactivate Reaction complete cleanup_decontaminate Decontaminate glassware in hood cleanup_deactivate->cleanup_decontaminate cleanup_segregate Segregate halogenated waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of waste per institutional policy cleanup_segregate->cleanup_dispose

Caption: Workflow for Handling this compound.

Detailed Experimental Protocol for Handling

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for all chemicals to be used.

    • Put on all required Personal Protective Equipment (PPE) as detailed in Table 1.[2][3] This includes chemical-resistant gloves, a lab coat, and chemical safety goggles.[1][2]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement of hazardous materials.

  • Handling and Reaction :

    • Conduct all manipulations of this compound within a certified chemical fume hood to prevent inhalation of vapors.[1]

    • When transferring the compound, use appropriate tools such as a spatula or a powder funnel to avoid spills.

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Keep the container tightly closed when not in use.

    • Perform the reaction with the sash of the fume hood at the lowest practical height.

  • Spill and Emergency Procedures :

    • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and alert the appropriate emergency response team.

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

    • If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Unused/Excess Compound Collect in a designated, labeled, and sealed container for halogenated organic waste.Prevents mixing with incompatible waste streams and ensures proper disposal.[1]
Contaminated Labware (disposable) Place in a sealed, labeled hazardous waste container.Avoids cross-contamination and ensures safe disposal of residual chemicals.
Contaminated Glassware (reusable) Rinse with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as halogenated hazardous waste.[1]Decontaminates glassware for reuse while capturing hazardous residue.
Contaminated PPE Dispose of gloves and other contaminated disposable PPE in a designated hazardous waste container.Prevents secondary exposure from contaminated protective equipment.

All waste must be disposed of in accordance with institutional, local, and national regulations. Never dispose of halogenated organic compounds down the drain.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.